molecular formula C6H8N2O4 B1525093 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid CAS No. 1083424-35-4

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Katalognummer: B1525093
CAS-Nummer: 1083424-35-4
Molekulargewicht: 172.14 g/mol
InChI-Schlüssel: HCLXDMHMZNTZMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (CAS Number: 1083424-35-4) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 6 H 8 N 2 O 4 and a molecular weight of 172.14 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery due to its favorable physicochemical properties and its presence in compounds with a wide range of biological activities . Researchers utilize this methyl-substituted oxadiazole acetic acid derivative as a key intermediate in the design and synthesis of novel molecules, particularly in the development of potential therapeutic agents. Its structure makes it suitable for creating conjugates that can interact with various biological targets, such as enzymes and receptors . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Eigenschaften

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-4-7-5(12-8-4)2-11-3-6(9)10/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLXDMHMZNTZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083424-35-4
Record name 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

physicochemical properties of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profile of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Executive Summary

This technical guide provides a comprehensive framework for the characterization of the core . As a molecule featuring the 1,2,4-oxadiazole scaffold, it represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is often employed as a bioisosteric replacement for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.[1] A thorough understanding of its physicochemical properties—namely the acid dissociation constant (pKa), lipophilicity (logP/logD), and aqueous solubility—is fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

While specific experimental data for this compound is not widely available in public literature, this guide bridges that gap by presenting authoritative, field-proven experimental protocols.[2] It moves beyond simple procedural lists to explain the causal-driven logic behind methodological choices, ensuring that researchers can generate robust, reliable, and reproducible data. This document is structured to serve as a practical and educational resource for scientists engaged in chemical research and drug development.

Compound Identity and Structural Information

A precise understanding of the molecule's structure is the foundation for all subsequent physicochemical analysis.

1.1. Molecular Structure

Caption: 2D Structure of the title compound.

1.2. Core Chemical Data

All quantitative data and identifiers for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid are summarized below.

PropertyValueSource
Molecular Formula C₆H₈N₂O₄PubChem[2]
Molecular Weight 172.14 g/mol Calculated
Monoisotopic Mass 172.0484 DaPubChem[2]
CAS Number 1083424-35-4NextSDS, BLDpharm[3][4]
SMILES CC1=NOC(=N1)COCC(=O)OPubChem[2]
Predicted XlogP -0.2PubChem[2]

Core Physicochemical Properties: Experimental Design and Rationale

The predictive power of early-stage drug discovery hinges on the accurate measurement of a compound's fundamental physicochemical properties. The following sections detail the theoretical importance and rigorous experimental protocols for determining the pKa, logD, and thermodynamic solubility of the title compound.

Acid Dissociation Constant (pKa)

Expertise & Causality: The pKa value is critical as it dictates the extent of a molecule's ionization at a given pH. For 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, the carboxylic acid group is the primary ionizable center, making it an acidic compound. Its charge state profoundly influences its solubility, membrane permeability, and interaction with biological targets. For instance, the ionized (deprotonated) form will exhibit higher aqueous solubility, while the neutral (protonated) form will more readily cross lipid membranes. The pKa of methoxyacetic acid is 3.57, which is more acidic than acetic acid (4.76), suggesting the ether oxygen has an acid-strengthening effect.[5] A similar pKa can be anticipated for the title compound.

Trustworthiness & Protocol: While potentiometric titration is a common method, a spectrophotometric (UV-metric) approach is highly recommended for this compound due to the presence of the UV-active 1,2,4-oxadiazole chromophore.[6][7] This method is sensitive, requires minimal compound, and is well-suited for compounds with moderate to low solubility.[7] The protocol's self-validating nature comes from the generation of a full sigmoidal curve; the quality of the curve fit directly indicates the reliability of the determined pKa value.

Experimental Protocol: UV-Metric pKa Determination

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent like DMSO.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12). A universal buffer system is often used to maintain consistent ionic strength.

  • Sample Preparation: In a 96-well UV-transparent plate, add a small, precise volume of the compound's DMSO stock to each well. Then, add the series of buffers to the wells to achieve the final desired compound concentration (e.g., 50 µM).

  • Spectrophotometric Measurement: Measure the full UV absorbance spectrum (e.g., 220-400 nm) for the compound in each buffer solution using a plate reader.

  • Data Analysis: Identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH. Plot the absorbance at these wavelengths against the measured pH of each buffer.

  • pKa Calculation: Fit the resulting data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The pH at the inflection point of the curve corresponds to the pKa.[6]

Caption: Workflow for UV-Metric pKa determination.

Lipophilicity (logP and logD)

Expertise & Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[8] It is a key determinant of a drug's ability to cross biological membranes and its overall ADME profile.[9]

  • logP (Partition Coefficient) describes this partitioning for the neutral form of the molecule only.[9][10]

  • logD (Distribution Coefficient) is the pH-dependent equivalent, accounting for the partitioning of both the neutral and ionized species at a specific pH.[8] For an acidic compound like the one , logD will be highest at low pH (when the molecule is neutral) and will decrease as pH increases (as the molecule ionizes and becomes more water-soluble).

Trustworthiness & Protocol: The "shake-flask" method is the universally recognized gold-standard for logP/logD determination due to its direct measurement of partitioning at equilibrium.[6][9] Its reliability stems from allowing the system to reach thermodynamic equilibrium and directly quantifying the analyte in each phase. The protocol described here is for determining logD at a physiologically relevant pH of 7.4.

Experimental Protocol: Shake-Flask logD (pH 7.4) Determination

  • System Preparation: Prepare a biphasic system using n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This step is critical to prevent volume changes during the experiment.

  • Compound Addition: Add a known amount of the test compound to a vial containing a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). The initial concentration should be chosen such that it is detectable in both phases and does not exceed the solubility limit in either phase.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the vials at low speed to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS or UV-Vis spectroscopy, against a standard curve.

  • Calculation: Calculate the logD using the formula: logD = log10 ( [Concentration in n-octanol] / [Concentration in PBS] ).[9]

Caption: Workflow for Shake-Flask logD determination.

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a measure of the maximum concentration of a compound that can dissolve in an aqueous medium. It is a critical property that impacts everything from the reliability of in vitro assays to oral bioavailability.[11][12] It is essential to distinguish between two common types of solubility measurements:

  • Kinetic Solubility: A high-throughput screening measurement where a compound is introduced from a DMSO stock into a buffer.[11][13] It measures how quickly a compound precipitates and can often overestimate true solubility due to the formation of supersaturated solutions.[14]

  • Thermodynamic Solubility: The true equilibrium solubility, measured by equilibrating an excess of the solid compound with the aqueous buffer over an extended period.[15][16] This value is crucial for pre-formulation and understanding the compound's behavior in physiological fluids.

Trustworthiness & Protocol: The thermodynamic solubility assay is the definitive method for establishing the true solubility of a compound. The protocol's validity is ensured by using an excess of solid material and allowing sufficient time to reach equilibrium, which is confirmed by measuring solubility at multiple time points (e.g., 24 and 48 hours) until the value stabilizes.

Experimental Protocol: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess of the solid (powder) form of the test compound to a series of vials. The excess should be visually apparent.

  • Buffer Addition: To each vial, add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[15]

  • Equilibration: Seal the vials and agitate them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours).[12][16]

  • Phase Separation: After incubation, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.[15][17]

  • Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method like LC-MS/UV against a standard curve prepared in the same buffer.[15]

  • Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

Caption: Workflow for Thermodynamic Solubility determination.

Safety and Handling

According to notified classifications and hazards, 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is associated with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Irritation

  • Serious Eye Irritation

  • Specific target organ toxicity — single exposure [3]

All handling of this compound must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Researchers must consult the full Material Safety Data Sheet (MSDS) for this compound prior to any experimental work.

Conclusion

The successful progression of a chemical entity through the research and development pipeline is critically dependent on a robust understanding of its physicochemical properties. This guide has detailed the theoretical importance and practical, validated methodologies for determining the pKa, logD, and thermodynamic solubility of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. While predicted values offer initial guidance, the generation of precise experimental data using the protocols outlined herein is indispensable. Adherence to these rigorous experimental frameworks will empower researchers to build a reliable data package, enabling informed decisions in lead optimization, formulation development, and the overall advancement of their scientific objectives.

References

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Franks, T. K., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io. [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Towards Data Science. [Link]

  • Liu, K., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Platts, J. A., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • PubChem. (n.d.). 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. PubChem. [Link]

  • NextSDS. (n.d.). 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. NextSDS. [Link]

  • Wikipedia. (n.d.). Methoxyacetic acid. Wikipedia. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid. PrepChem.com. [Link]

  • NextSDS. (n.d.). 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. NextSDS. [Link]

  • AiFChem. (n.d.). 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid 95%. BuyChemJapan. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, methoxy- (CAS 625-45-6). Cheméo. [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][18] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. [Link]

  • MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

  • R Discovery. (2004). Methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate. R Discovery. [Link]

  • ResearchGate. (2024). (PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties. ResearchGate. [Link]

Sources

In-Depth Technical Guide: 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (CAS 1083424-35-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, overcoming the metabolic liability of ester and amide linkages is a persistent challenge. 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (CAS 1083424-35-4) has emerged as a highly specialized building block designed to address this exact bottleneck. By incorporating a 1,2,4-oxadiazole core—a privileged bioisostere—this compound provides researchers with a robust scaffold that resists enzymatic hydrolysis while maintaining critical hydrogen-bond acceptor profiles. This whitepaper provides an authoritative breakdown of its structural rationale, mechanistic synthesis, and standardized laboratory protocols for drug development professionals.

Chemical Identity & Physicochemical Profiling

The utility of CAS 1083424-35-4 lies in its bifunctional nature. The 3-methyl-1,2,4-oxadiazole headgroup provides lipophilicity and metabolic stability, while the terminal methoxyacetic acid tail offers a flexible, reactive moiety for downstream amide coupling or metal-ion coordination.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Significance
IUPAC Name 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acidDefines the exact connectivity of the ether linkage.
CAS Number 1083424-35-4Unique registry identifier for procurement/QA.
Molecular Formula C₆H₈N₂O₄Exact mass: 172.0484 Da.
Molecular Weight 172.14 g/mol Low molecular weight, ideal for fragment-based design.
H-Bond Donors 1Terminal carboxylic acid (-COOH).
H-Bond Acceptors 5Oxadiazole N/O, ether oxygen, and carbonyl oxygen.
Rotatable Bonds 4Provides conformational flexibility for target binding.

Bioisosteric Rationale in Drug Design

The 1,2,4-oxadiazole heterocycle is extensively utilized in the pharmaceutical industry to replace hydrolytically unstable esters and amides [1]. Because esterases and amidases rapidly degrade conventional linkages in vivo, substituting them with a 1,2,4-oxadiazole ring drastically improves the pharmacokinetic half-life of the lead compound.

The core oxygen and nitrogen atoms of the oxadiazole ring act as potent hydrogen-bond acceptors, closely mimicking the electronic distribution of a carbonyl group. This ensures that the modified drug candidate retains its binding affinity to the target protein's active site while bypassing enzymatic degradation [2].

BioisostereLogic Lead Ester/Amide Lead Compound (Susceptible to Cleavage) Metabolism Rapid in vivo Hydrolysis (Esterases/Amidases) Lead->Metabolism Degradation Bioisostere 1,2,4-Oxadiazole Substitution (CAS 1083424-35-4 Core) Lead->Bioisostere Bioisosteric Design Stability Enhanced Metabolic Stability (Hydrolysis Resistant) Bioisostere->Stability Affinity Retained Target Affinity (H-Bond Acceptor Profile) Bioisostere->Affinity

Fig 1: Logical flow of bioisosteric replacement using the 1,2,4-oxadiazole scaffold.

Mechanistic Synthesis & Reaction Logic

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is traditionally achieved via the condensation of an amidoxime with an activated carboxylic acid derivative [3]. For CAS 1083424-35-4, the optimal synthetic route utilizes acetamidoxime and diglycolic anhydride .

Causality of Precursor Selection

The choice of diglycolic anhydride is a highly deliberate experimental strategy. When the nucleophilic oxime oxygen of acetamidoxime attacks the cyclic anhydride, it opens the ring to form an O-acyl amidoxime intermediate. This ring-opening natively generates the terminal carboxylic acid without requiring a subsequent, yield-reducing deprotection step.

Reaction Mechanism
  • O-Acylation: The oxime oxygen of acetamidoxime attacks the electrophilic carbonyl carbon of diglycolic anhydride, forming an O-acyl amidoxime intermediate.

  • Cyclodehydration: Upon heating, the adjacent amino group (-NH₂) attacks the newly formed ester carbonyl. Subsequent elimination of a water molecule yields the fully aromatic 1,2,4-oxadiazole ring.

SynthesisWorkflow A Acetamidoxime (Nucleophile) C O-Acylation (RT, THF) A->C B Diglycolic Anhydride (Electrophile) B->C D O-Acyl Amidoxime Intermediate C->D E Cyclodehydration (110°C, DMF) D->E F CAS 1083424-35-4 Target Compound E->F

Fig 2: Step-by-step synthesis workflow from precursors to the final oxadiazole product.

Table 2: Reaction Optimization & Causality

Reaction ParameterExperimental ChoiceMechanistic Rationale
Acylation Solvent Anhydrous THFSolubilizes both polar precursors while preventing the premature aqueous hydrolysis of the anhydride.
Cyclization Temp 110 °C (in DMF)Provides the necessary activation energy to drive the intramolecular dehydration and ring closure.
Workup pH pH 3.0 - 4.0Ensures the terminal carboxylic acid remains fully protonated, allowing for efficient partitioning into the organic phase during extraction.

Standardized Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes built-in quality control checkpoints to verify intermediate formation and final product purity.

Phase 1: O-Acylation
  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve acetamidoxime (1.0 eq, 10 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add diglycolic anhydride (1.05 eq, 10.5 mmol) portion-wise over 15 minutes to control the exothermic ring-opening.

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Validation Checkpoint 1: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the acetamidoxime spot and the appearance of a lower-Rf spot confirms the formation of the O-acyl amidoxime intermediate.

Phase 2: Cyclodehydration
  • Solvent Exchange: Concentrate the THF under reduced pressure. Redissolve the crude intermediate in 20 mL of anhydrous Dimethylformamide (DMF).

  • Thermal Cyclization: Heat the solution to 110 °C under reflux for 12 hours.

  • Validation Checkpoint 2: Perform LC-MS analysis. The mass spectrum should show the target mass [M+H]⁺ at m/z 173.1, indicating successful loss of H₂O (18 Da) from the intermediate.

Phase 3: Workup & Purification
  • Quenching: Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water.

  • pH Adjustment: Carefully add 1M HCl dropwise until the aqueous phase reaches pH 3.0–4.0. Causality: This step is critical to protonate the methoxyacetic acid tail, rendering the molecule organic-soluble.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization to yield 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid as a highly pure solid.

References

  • Bioisosterism: 1,2,4-Oxadiazole Rings (2023) ChemMedChem[Link]

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years National Library of Medicine (PubMed)[Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles PubMed Central (PMC)[Link]

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, a heterocyclic compound with potential applications in medicinal chemistry. Drawing upon the extensive research into the 1,2,4-oxadiazole scaffold, this document will explore the synthesis, chemical characteristics, and putative biological activities of this specific molecule.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in drug discovery due to its unique bioisosteric properties and a wide spectrum of biological activities.[1] As bioisosteres of amides and esters, 1,2,4-oxadiazoles offer improved metabolic stability and pharmacokinetic profiles.[2] This has led to their incorporation into a variety of therapeutic agents with applications including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal treatments.[1][3] The versatility of the 1,2,4-oxadiazole scaffold makes it a privileged structure in the design of novel drug candidates.

Synthesis and Characterization

General Synthetic Strategies for the 1,2,4-Oxadiazole Ring

The two primary and most common methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles are:

  • Amidoxime and Carboxylic Acid Derivative Heterocyclization: This is a classic and widely used approach where an amidoxime is acylated with a carboxylic acid derivative (such as an acyl chloride or an activated ester), followed by cyclodehydration to form the oxadiazole ring.[1][4] Various reagents can be used to activate the carboxylic acid, including N,N'-carbonyldiimidazole (CDI).[4]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a nitrile.[1][5] While the starting materials are often accessible, this route can be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide.[1]

Proposed Synthesis of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

A logical synthetic pathway for the target compound would likely involve the initial formation of a 5-(halomethyl)-3-methyl-1,2,4-oxadiazole intermediate, followed by etherification with a protected glycolic acid derivative and subsequent deprotection.

Step-by-Step Proposed Synthesis:

  • Formation of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole: This key intermediate can be synthesized by reacting acetamidoxime with chloroacetyl chloride.[2][6] The acetamidoxime provides the 3-methyl substituent, and the chloroacetyl chloride provides the 5-chloromethyl group after cyclization.

  • Etherification: The 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole can then be reacted with a protected form of glycolic acid, such as methyl glycolate, in the presence of a base (e.g., sodium hydride) to form the corresponding ether. This is analogous to the synthesis of similar ether-linked oxadiazole derivatives.[7]

  • Hydrolysis: The final step would involve the hydrolysis of the ester group (e.g., methyl ester) to the carboxylic acid under basic or acidic conditions to yield 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid.

Synthesis_of_2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic_acid cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis Acetamidoxime Acetamidoxime Intermediate 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole Acetamidoxime->Intermediate Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate ProtectedProduct Methyl 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetate Intermediate->ProtectedProduct Etherification MethylGlycolate Methyl Glycolate MethylGlycolate->ProtectedProduct FinalProduct 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid ProtectedProduct->FinalProduct Hydrolysis

Proposed synthetic pathway for the target compound.
Physicochemical Properties

The physicochemical properties of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid can be predicted, although experimental data is sparse.[8]

PropertyPredicted ValueSource
Molecular FormulaC6H8N2O4[8]
Molecular Weight172.14 g/mol [8]
XLogP3-0.2[8]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count5[8]
Rotatable Bond Count4[8]

These predicted properties suggest that the molecule is relatively small, polar, and has the potential for hydrogen bonding, which are often desirable characteristics for drug candidates.

Potential Biological Activities and Therapeutic Applications

The biological profile of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid can be inferred by examining the activities of structurally related 1,2,4-oxadiazole derivatives. The presence of the acetic acid moiety suggests that this compound may act as a mimetic for carboxylic acid-containing endogenous ligands or drugs.

Anti-inflammatory and Analgesic Potential

Many 1,3,4-oxadiazole derivatives, which are isomers of 1,2,4-oxadiazoles, have demonstrated significant anti-inflammatory and analgesic properties.[9][10] The acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is plausible that 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid could exhibit similar activities.

Antimicrobial and Antifungal Activity

The 1,2,4-oxadiazole nucleus is present in numerous compounds with potent antibacterial and antifungal activities.[1][11] The specific substituents on the ring play a crucial role in determining the spectrum and potency of antimicrobial action. Further screening would be necessary to determine if the title compound possesses such properties.

Anticancer Activity

A significant number of 1,2,4-oxadiazole derivatives have been investigated for their potential as anticancer agents.[1][4] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The substitution pattern on the oxadiazole ring is critical for cytotoxic activity.

Nematicidal Activity

Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives as nematicides for agricultural applications.[6] Tioxazafen, a commercial nematicide, features a 1,2,4-oxadiazole core. This suggests another potential avenue of investigation for the title compound.

Potential_Biological_Activities Target_Compound 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid Anti-inflammatory Anti-inflammatory/ Analgesic Target_Compound->Anti-inflammatory Antimicrobial Antimicrobial/ Antifungal Target_Compound->Antimicrobial Anticancer Anticancer Target_Compound->Anticancer Nematicidal Nematicidal Target_Compound->Nematicidal

Potential biological activities of the target compound.

Future Research Directions

Given the limited specific data on 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, several key areas of research are warranted:

  • Confirmation of Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).

  • In Vitro Biological Screening: The compound should be subjected to a broad panel of in vitro assays to evaluate its potential anti-inflammatory, antimicrobial, anticancer, and nematicidal activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the methyl and acetic acid groups would provide valuable insights into the SAR.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.

Conclusion

While 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is not a widely studied compound, its core 1,2,4-oxadiazole structure and acetic acid side chain suggest a high potential for interesting biological activities. Based on the extensive literature on related compounds, it represents a promising starting point for further investigation in the fields of medicinal and agricultural chemistry. The synthetic and therapeutic groundwork laid by decades of research into 1,2,4-oxadiazoles provides a solid foundation for exploring the full potential of this particular molecule.

References

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  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][5] OXAZIN-4-YL) ACETATE DERIV. RASĀYAN J. Chem., 14(1). [Link]

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An In-depth Technical Guide to 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (C6H8N2O4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its versatile bioisosteric properties and its presence in a wide array of biologically active compounds. This five-membered heterocycle has been successfully incorporated into drugs with applications ranging from anticancer and anti-inflammatory to antiviral and analgesic agents. This guide provides a comprehensive technical overview of a specific derivative, 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (Molecular Formula: C6H8N2O4, CAS: 1083424-35-4). While specific literature on this exact molecule is limited, this document will extrapolate from the rich chemistry of its structural analogs to propose a detailed synthetic pathway, a robust analytical characterization workflow, and a strategic approach to evaluating its potential biological activity. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related 1,2,4-oxadiazole derivatives.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, valued for its ability to act as a bioisostere for ester and amide functionalities. This substitution can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. The interest in 1,2,4-oxadiazoles has grown significantly over the past few decades, leading to the development of several marketed drugs, including the cough suppressant Oxolamine and the antiviral Pleconaril. The diverse biological activities exhibited by this class of compounds underscore the potential of novel derivatives like 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is presented in the table below. These values are critical for understanding the compound's behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol Calculated
CAS Number 1083424-35-4
Predicted XlogP -0.2
SMILES CC1=NOC(=N1)COCC(=O)O
InChI InChI=1S/C6H8N2O4/c1-4-7-5(12-8-4)2-11-3-6(9)10/h2-3H2,1H3,(H,9,10)

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Diagram

Synthetic_Pathway cluster_0 Step 1: Carboxylation cluster_1 Step 2: Etherification (Proposed) A 3,5-Dimethyl-1,2,4-oxadiazole B Intermediate Lithiated Species A->B n-BuLi, TMEDA Toluene, -75 °C C 3-Methyl-1,2,4-oxadiazol-5-yl-acetic acid B->C 1. CO2 (s) 2. H+ workup D 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid C->D 1. NaH, THF 2. Methyl 2-bromoacetate 3. LiOH, H2O/THF

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Methyl-1,2,4-oxadiazol-5-yl-acetic acid

This initial step is adapted from a known procedure for the carboxylation of 3,5-dimethyl-1,2,4-oxadiazole.

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a thermometer, nitrogen inlet, and a dropping funnel, dissolve 3,5-dimethyl-1,2,4-oxadiazole (1 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq.) in dry toluene.

  • Cooling: Cool the stirred solution to -75 °C using an acetone/dry ice bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1 eq.) in hexane via the dropping funnel, maintaining the internal temperature below -65 °C. The n-BuLi acts as a strong base to deprotonate the methyl group at the 5-position, which is more acidic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms of the oxadiazole ring. TMEDA chelates the lithium cation, increasing the basicity of the n-BuLi and stabilizing the resulting lithiated intermediate.

  • Stirring: Stir the reaction mixture for 1 hour at -60 °C to -55 °C to ensure complete formation of the lithiated species.

  • Carboxylation: Transfer the reaction mixture into a separate vessel containing an excess of powdered dry ice (solid CO2) covered with a layer of dry diethyl ether. The highly nucleophilic lithiated intermediate will attack the electrophilic carbon of the CO2.

  • Aqueous Workup: After the CO2 has sublimed, add water to the reaction mixture. Adjust the pH to 8 with 1 N HCl to quench any remaining base and dissolve the lithium carboxylate salt.

  • Extraction (Organic Wash): Separate the layers and wash the aqueous layer with diethyl ether to remove any unreacted starting material and other non-polar impurities.

  • Acidification and Extraction (Product): Acidify the aqueous layer to pH 2 with 1 N HCl to protonate the carboxylate, forming the desired carboxylic acid. Extract the product into ethyl acetate. The choice of ethyl acetate is due to its good solvating power for the moderately polar product and its immiscibility with water.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid.

  • Purification: Purify the crude product by recrystallization from a chloroform/petroleum ether solvent system to obtain the pure product.

Step 2: Proposed Synthesis of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

This proposed second step involves a Williamson ether synthesis followed by ester hydrolysis.

Protocol:

  • Alkoxide Formation: To a solution of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid (1 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. The NaH will deprotonate the carboxylic acid to form the corresponding sodium carboxylate.

  • Etherification: To the resulting suspension, add methyl 2-bromoacetate (1.2 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours. The carboxylate will act as a nucleophile, displacing the bromide from methyl 2-bromoacetate.

  • Ester Hydrolysis: After the reaction is complete (monitored by TLC or LC-MS), add a solution of lithium hydroxide (LiOH, 2 eq.) in a mixture of water and THF. Stir at room temperature for 2-4 hours to hydrolyze the methyl ester to the corresponding carboxylic acid. LiOH is a common reagent for saponification due to its high reactivity.

  • Workup and Purification: Acidify the reaction mixture with 1 N HCl to pH 2-3 and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid.

Characterization Workflow Diagram

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis Start->HPLC Purity Assessment FTIR FTIR Spectroscopy Start->FTIR Functional Group Analysis Final Confirmed Structure & Purity >95% NMR->Final MS->Final HPLC->Final FTIR->Final

Caption: A comprehensive workflow for compound characterization.

Analytical Methodologies
TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the methyl group, the two methylene groups, and the acidic proton of the carboxylic acid.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all six unique carbon atoms in the molecule.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition.A molecular ion peak corresponding to the exact mass of C6H8N2O4.
High-Performance Liquid Chromatography (HPLC) Determination of purity.A single major peak indicating a high degree of purity (ideally >95%). A reverse-phase C18 column with a mobile phase of acetonitrile and water with a formic acid modifier would be a suitable starting point.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for C=O (carboxylic acid), C-O-C (ether), and C=N (oxadiazole ring).

Proposed Biological Evaluation

Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives, a tiered screening approach is recommended to efficiently identify the potential therapeutic applications of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid.

Initial Cytotoxicity Screening

Many 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity. Therefore, an initial screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.

Protocol:

  • Cell Lines: Utilize a diverse panel of cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon), to assess the breadth of activity.

  • Assay: Employ a standard MTT or resazurin-based assay to determine cell viability after treatment with the compound over a range of concentrations (e.g., 0.1 to 100 µM).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the compound's cytotoxic potency.

Secondary and Tertiary Screens

Based on the results of the initial cytotoxicity screen and the known activities of structurally similar compounds, further assays can be conducted. These may include:

  • Anti-inflammatory Assays: Evaluation of the compound's ability to inhibit pro-inflammatory enzymes like COX-1 and COX-2, or to reduce the production of inflammatory cytokines in cell-based assays.

  • Antimicrobial Assays: Screening against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized based on computational modeling or literature precedent, direct enzyme inhibition assays can be performed.

Conclusion

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid represents an intriguing yet underexplored molecule within the medicinally significant 1,2,4-oxadiazole class of compounds. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation, drawing upon established chemical principles and the known properties of its structural congeners. By following the proposed methodologies, researchers can effectively synthesize and characterize this compound, paving the way for the discovery of its potential therapeutic applications. The versatility of the 1,2,4-oxadiazole scaffold suggests that this and related derivatives remain a fertile ground for future drug discovery efforts.

References

  • Głuch-Lutwin, M., & Gryboś, R. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2577. [Link]

  • Al-Ostath, A., Al-Assi, T., & Al-Assi, H. (2025, September 10). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Future Journal of Pharmaceutical Sciences, 11(1), 123. [Link]

  • MDPI. (2021, June 3). Novel 1,2,4-Oxadiazole Derivatives. In Encyclopedia. [Link]

  • Głuch-Lutwin, M., & Gryboś, R. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed, 32486111. [Link]

  • NextSDS. 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. [Link]

  • PubChemLite. 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. [Link]

  • AiFChem. 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid 95%. [Link]

  • PrepChem.com. Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid. [Link]

  • Cheméo. Acetic acid, methoxy-, methyl ester (CAS 6290-49-9). [Link]

  • Shimadzu. Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. [Link]

  • Wang, H. B., et al. (2004). Methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate. Acta Crystallographica Section E Structure Reports Online, 60(8), o1444–o1446. [Link]

  • Ling, J. R., & Hage, D. S. (1992). Determination of 6-chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)-5-methyl-imidazo less than 1,5-a greater than-quinoxalin-4(5h)-one in rat serum, urine and brain by solid-phase extraction and

Methodological & Application

Application Note: Utilizing 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic Acid in Cell-Based Phenotypic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Compound Identity: 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (CAS: 1083424-35-4)

Scientific Grounding & Pharmacophore Rationale

In modern drug discovery and chemical biology, maintaining the structural integrity of a screening compound in complex biological matrices is a primary hurdle. 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a highly versatile synthetic building block and screening probe. It is strategically designed to leverage the 1,2,4-oxadiazole ring as a bioisostere for esters and amides, coupled with a flexible acetic acid moiety .

The Causality Behind the Structure

When designing cell culture experiments, the physicochemical properties of the probe dictate the experimental parameters:

  • Metabolic Stability via Bioisosterism: Standard ester- or amide-based probes are rapidly degraded by esterases and peptidases present in Fetal Bovine Serum (FBS) and intracellular compartments. The 1,2,4-oxadiazole heterocycle resists this enzymatic cleavage, ensuring that the compound's half-life exceeds the standard 48–72 hour incubation periods required for phenotypic assays .

  • Target Anchoring: The terminal carboxylic acid serves as a critical hydrogen-bond donor/acceptor. In structurally similar compounds, this moiety is responsible for anchoring into the polar pockets of metabolic targets, such as the anion-binding pocket of Aldose Reductase (ALR2) or the AF-2 domain of Peroxisome Proliferator-Activated Receptors (PPARs) .

  • Membrane Permeability: The lipophilic 3-methyl group offsets the polarity of the carboxylic acid, maintaining a partition coefficient (LogP) suitable for passive diffusion across the plasma membrane.

Mechanism Cpd 2-[(3-Methyl-1,2,4-oxadiazol-5-yl) methoxy]acetic acid (Bioisostere) Target Intracellular Target (e.g., ALR2 / PPAR) Cpd->Target Cell Permeation & Binding Pathway Downstream Signaling (Metabolic/Inflammatory) Target->Pathway Modulation Phenotype Cellular Phenotype (Osmotic Balance / Survival) Pathway->Phenotype Transcriptional Response

Figure 1: Putative mechanism of action for 1,2,4-oxadiazole-acetic acid derivatives in cell models.

Quantitative Data & Physicochemical Parameters

To ensure reproducibility, all stock solutions and assay concentrations must be calculated based on the precise molecular characteristics of the compound .

Table 1: Physicochemical Properties & Optimal Assay Parameters

ParameterValue / Application RecommendationScientific Rationale
CAS Number 1083424-35-4Standardizes compound sourcing.
Molecular Formula C₆H₈N₂O₄Confirms mass for molarity calculations.
Molecular Weight 172.14 g/mol Used to prepare precise 10 mM stocks.
Stock Solvent Anhydrous DMSODMSO completely solvates the planar heterocycle.
Max Assay DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity or transcriptomic shifts.
Screening Range 0.1 μM – 100 μMCaptures the full dynamic range for IC₅₀/EC₅₀ determination.
Storage Powder: -20°C; Stock: -80°CPrevents spontaneous decarboxylation or hydrolysis.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems . This means every plate includes internal controls that mathematically prove the assay is functioning correctly, independent of the test compound's performance.

Protocol S1 1. Compound Preparation 10 mM Stock in Anhydrous DMSO S3 3. Serial Dilution & Treatment 0.1 μM - 100 μM (Max 0.1% DMSO) S1->S3 S2 2. Cell Seeding & Adherence HepG2 / RAW264.7 (24h Incubation) S2->S3 S4 4. Phenotypic Screening Viability (CCK-8) & ROS Assays S3->S4 S5 5. Mechanistic Validation Western Blot / RT-qPCR S4->S5

Figure 2: End-to-end workflow for in vitro evaluation of oxadiazole screening compounds.

Phase 1: Compound Solubilization and Handling

Causality: Water or standard buffers will fail to solvate the lipophilic oxadiazole core, leading to micro-precipitates that cause false negatives in screening.

  • Equilibrate the lyophilized powder of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid to room temperature in a desiccator to prevent condensation.

  • Dissolve 1.72 mg of the compound in exactly 1.0 mL of anhydrous DMSO to create a 10 mM master stock.

  • Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot into light-protected, low-bind microcentrifuge tubes (50 μL/tube) and store at -80°C. Avoid freeze-thaw cycles which can precipitate the compound.

Phase 2: Cell Seeding and Synchronization

Causality: Cells must be in the logarithmic growth phase but fully adhered to respond accurately to metabolic modulators.

  • Select an appropriate cell line (e.g., HepG2 for metabolic targets; RAW 264.7 for inflammatory targets).

  • Seed cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well in 100 μL of complete media (e.g., DMEM + 10% FBS).

  • Self-Validation Step: Leave column 1 as "Media Only" (Blank) and column 12 as "Untreated Cells" (100% Viability Control).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery from trypsinization stress.

Phase 3: Treatment and Phenotypic Assay (Dose-Response)

Causality: Serial dilutions must be performed in intermediate plates to ensure the final DMSO concentration remains constant across all doses, preventing solvent-induced artifacts.

  • Prepare a 1000× intermediate dilution series in pure DMSO (e.g., 100 mM, 30 mM, 10 mM, 3 mM, 1 mM, 0.3 mM, 0.1 mM).

  • Dilute each intermediate 1:1000 into pre-warmed complete media to generate the final 1× treatment media (100 μM down to 0.1 μM). The final DMSO concentration is now locked at 0.1%.

  • Self-Validation Step: Include a "Vehicle Control" well containing 0.1% DMSO in media, and a "Positive Control" well containing a known reference inhibitor/agonist for your target pathway (e.g., 10 μM Epalrestat for ALR2).

  • Aspirate the old media from the 96-well plate and gently add 100 μL of the 1× treatment media.

  • Incubate for 48 hours.

  • Perform a Cell Counting Kit-8 (CCK-8) assay by adding 10 μL of CCK-8 reagent per well. Incubate for 2 hours and read absorbance at 450 nm. Calculate the CC₅₀ (Cytotoxic Concentration 50%) to establish the safe therapeutic window for downstream mechanistic assays.

Phase 4: Target Engagement (Lysate Preparation)

Causality: To prove the compound acts via the hypothesized pathway (rather than off-target toxicity), downstream protein effectors must be quantified.

  • Scale up the treatment to a 6-well plate using the maximum non-toxic concentration determined in Phase 3 (e.g., CC₁₀).

  • Post-treatment, wash cells twice with ice-cold PBS to halt cellular metabolism instantly.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. The oxadiazole derivative may modulate phosphorylation cascades; omitting phosphatase inhibitors will destroy this data.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and proceed to Western Blotting for target-specific markers.

References

  • Title: Acetic Acid Aldose Reductase Inhibitors Bearing a Five-Membered Heterocyclic Core with Potent Topical Activity in a Visual Impairment Rat Model Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract Source: ACS Omega URL: [Link]

  • Title: 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid - Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

Application Notes & Protocols: Investigating 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid as a Selective PPARδ Agonist

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Document Version: 1.0

Introduction and Scientific Context

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocyclic core. While not extensively characterized in peer-reviewed literature, this compound has been identified as a potential modulator of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ). PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in the regulation of metabolism, inflammation, and cellular differentiation.

The PPAR family consists of three main isotypes: α, γ, and δ. PPARδ is ubiquitously expressed and has emerged as a high-interest therapeutic target for metabolic disorders. Its activation is associated with improvements in fatty acid oxidation, serum lipid profiles (increased HDL, decreased triglycerides), and insulin sensitivity. Therefore, selective PPARδ agonists represent a promising therapeutic strategy for conditions such as dyslipidemia, obesity, and type 2 diabetes.

These application notes provide a comprehensive framework for researchers to investigate the pharmacological profile of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (herein referred to as "Compound X" for brevity). The protocols are designed to validate its activity as a PPARδ agonist, determine its potency and selectivity, and assess its effects on downstream target gene expression.

Compound Profile and Handling

PropertyDataSource / Notes
IUPAC Name 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid-
Molecular Formula C₆H₈N₂O₄-
Molecular Weight 188.14 g/mol -
CAS Number 888523-01-9As cited in patent literature.
Appearance White to off-white solidTypical for this class of compounds.
Solubility Soluble in DMSO (>10 mM), DMF, and aqueous base. Poorly soluble in water.For experimental use, prepare a 10-100 mM stock in anhydrous DMSO.
Storage Store at -20°C for long-term stability. Protect from light and moisture.DMSO stocks can be stored at -20°C for up to 6 months.
Putative Target Peroxisome Proliferator-Activated Receptor Delta (PPARδ)Based on patent WO2006135826A1.

Safety Precautions: As with any research chemical with an uncharacterized toxicological profile, standard laboratory safety protocols should be strictly followed. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.

Scientific Rationale and Experimental Overview

The primary scientific objective is to confirm and characterize the hypothesis that Compound X is a selective PPARδ agonist. A logical, multi-step experimental workflow is essential for generating a robust data package.

The Causality Behind the Workflow:

  • Primary Validation (Potency): We must first confirm that the compound can activate the PPARδ receptor in a cellular context. A reporter gene assay is the gold standard for this initial step. It is highly sensitive, has a high throughput, and directly measures the transcriptional activation potential of the compound through the receptor of interest.

  • Target Engagement (Mechanism): Once agonism is confirmed, we need to show that this activation leads to a biologically relevant downstream event. Measuring the upregulation of known PPARδ target genes (like PDK4 or ANGPTL4) provides this crucial mechanistic link. This step validates that the receptor activation observed in the reporter assay translates to the regulation of endogenous genes.

  • Selectivity Profiling (Specificity): A therapeutically viable compound should be selective for its intended target to minimize off-target effects. Therefore, we must counterscreen Compound X against the other PPAR isotypes (α and γ). This is critical for interpreting biological outcomes and predicting potential side effects.

This tiered approach ensures that each experimental result logically builds upon the last, creating a self-validating system that moves from initial hit validation to mechanistic characterization and selectivity profiling.

Diagram: PPARδ Signaling Pathway

PPAR_Signaling Compound_X Compound X (Agonist) PPAR_delta PPARδ Compound_X->PPAR_delta Binds & Activates RXR RXR PPAR_delta->RXR PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., PDK4, ANGPTL4) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Protein Protein mRNA->Protein Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation) Protein->Metabolic_Effects

Caption: Agonist activation of the PPARδ/RXR heterodimer and subsequent gene regulation.

Experimental Protocols

Protocol 4.1: Primary Validation via PPARδ Luciferase Reporter Assay

Objective: To determine if Compound X activates PPARδ and to quantify its potency (EC₅₀).

Principle: This assay uses a host cell line (e.g., HEK293T) engineered to express two components: the ligand-binding domain of human PPARδ fused to the GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). Agonist binding to the PPARδ fusion protein drives the expression of luciferase, which is quantified via luminescence.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 2000 (or similar transfection reagent)

  • pBIND-hPPARδ-LBD plasmid (expressing the GAL4-PPARδ fusion)

  • pGL5-luc plasmid (expressing the UAS-luciferase reporter)

  • Compound X (10 mM stock in DMSO)

  • GW501516 (Positive control agonist, 10 mM stock in DMSO)

  • DMSO (Vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection:

    • For each well, prepare a mix of 50 ng pBIND-hPPARδ-LBD and 50 ng pGL5-luc in 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the DNA and Lipofectamine mixes, incubate for 20 minutes at room temperature.

    • Add 50 µL of the complex to each well. Incubate for 4-6 hours.

    • Replace the transfection medium with 100 µL of fresh, complete medium and incubate overnight.

  • Compound Treatment:

    • Prepare a 2X serial dilution plate of Compound X and the positive control (GW501516) in assay medium (DMEM with 0.5% charcoal-stripped FBS). Typical concentration range: 10 µM down to 0.1 nM. Include a vehicle-only control (DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add 100 µL of luciferase reagent to each well.

    • Incubate for 5 minutes on a plate shaker to ensure cell lysis.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the raw luminescence units (RLU) by setting the vehicle control average as 0% activation and the maximum response of the positive control (GW501516) as 100% activation.

  • Plot the normalized response versus the log concentration of Compound X.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the EC₅₀ value.

Expected Outcome (Hypothetical Data):

CompoundEC₅₀ (nM)Max Activation (% of Control)
GW5015165.2100%
Compound X 45.8 95%
Protocol 4.2: Target Gene Expression via Quantitative PCR (qPCR)

Objective: To confirm that Compound X regulates the expression of known PPARδ target genes in a biologically relevant cell line (e.g., HepG2 human hepatoma cells).

Materials:

  • HepG2 cells

  • Appropriate culture medium (e.g., EMEM with 10% FBS)

  • 6-well cell culture plates

  • Compound X and GW501516 (10 mM stocks in DMSO)

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (PDK4, ANGPTL4) and a housekeeping gene (GAPDH or ACTB)

  • qPCR instrument

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed HepG2 cells in 6-well plates and grow to ~80% confluency. Treat cells for 24 hours with vehicle (0.1% DMSO), Compound X (e.g., at 1x, 10x, and 100x its EC₅₀), and GW501516 (e.g., 100 nM) as a positive control.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers for one gene, and SYBR Green master mix.

    • Run the reactions on a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).

    • Include a melt curve analysis to verify product specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each sample.

    • Calculate the relative gene expression using the delta-delta Cq (ΔΔCq) method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

Expected Outcome (Hypothetical Data):

Treatment (24h)PDK4 Fold ChangeANGPTL4 Fold Change
Vehicle (0.1% DMSO)1.0 (baseline)1.0 (baseline)
GW501516 (100 nM)8.5 ± 0.912.1 ± 1.3
Compound X (45 nM) 2.1 ± 0.33.4 ± 0.5
Compound X (450 nM) 7.9 ± 0.711.5 ± 1.1
Compound X (4.5 µM) 8.2 ± 0.811.8 ± 1.2

Experimental Workflow and Decision Making

The following diagram illustrates the proposed workflow for characterizing Compound X. The results from each stage inform the decision to proceed to the next, ensuring a resource-efficient and scientifically sound investigation.

Diagram: Compound Characterization Workflow

Workflow Start Start: Compound X Synthesis/Acquisition Assay1 Protocol 4.1: PPARδ Reporter Assay Start->Assay1 Decision1 Is EC₅₀ < 1 µM? Assay1->Decision1 Assay2 Protocol 4.2: Target Gene qPCR Assay Decision1->Assay2 Yes Stop Stop: Low Potency or Inactive Decision1->Stop No Decision2 Dose-dependent Gene Upregulation? Assay2->Decision2 Assay3 Selectivity Assays (PPARα, PPARγ Reporter) Decision2->Assay3 Yes Decision2->Stop No Decision3 Is it >100-fold Selective for PPARδ? Assay3->Decision3 Decision3->Stop No (Pan-Agonist) Proceed Proceed to In Vivo Pharmacokinetic & Efficacy Models Decision3->Proceed Yes

Caption: A tiered workflow for validating Compound X from primary screen to selectivity.

Conclusion and Future Directions

The protocols outlined in this document provide a robust starting point for any researcher aiming to characterize the activity of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. Successful completion of these experiments will confirm its identity as a PPARδ agonist, quantify its potency, and establish its selectivity profile.

Positive results—namely, potent activation of PPARδ in a reporter assay, corresponding upregulation of target genes, and high selectivity over other PPAR isotypes—would provide strong validation for advancing Compound X into more complex studies. Future directions would include in vivo pharmacokinetic profiling to assess its drug-like properties (ADME) and efficacy studies in animal models of metabolic disease to establish its therapeutic potential.

References

  • Source: World Intellectual Property Organization (WIPO)

Application Note: Developing Biochemical and Biophysical Assays Using 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic Acid as a Bioisosteric Fragment Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points that bind efficiently to target proteins is critical for developing novel therapeutics [3]. 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (CAS: 1083424-35-4) is a highly specialized, rule-of-three (Ro3) compliant chemical probe.

The structural rationale for utilizing this specific fragment lies in its dual functionality:

  • The 1,2,4-Oxadiazole Core : This heterocycle acts as a metabolically stable bioisostere for esters and amides. It provides a rigid, electron-deficient aromatic system capable of acting as a hydrogen-bond acceptor without the liability of esterase-mediated cleavage [1, 4].

  • The Methoxyacetic Acid Tail : The ether linkage provides a flexible vector terminating in a carboxylic acid. This moiety is ideal for anchoring into basic pockets—such as the arginine/lysine-rich active sites of epigenetic readers (e.g., bromodomains) or metalloenzymes—via salt-bridge formation.

This application note details a self-validating, multi-tiered assay cascade to screen and validate this compound and its derivatives using Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Microscale Thermophoresis (MST).

Physicochemical Properties & FBDD Suitability

To achieve high Ligand Efficiency (LE), fragments must possess specific physicochemical properties. The table below summarizes why this oxadiazole derivative is an ideal FBDD starting point.

PropertyValueRationale in Assay Development
Chemical Formula C₆H₈N₂O₄Strict adherence to the Rule of 3 (Ro3) [3].
Molecular Weight 172.14 g/mol Low MW ensures high binding efficiency per atom (LE).
H-Bond Donors 1 (Carboxylic Acid)Enables strong, directional charge-charge anchoring.
H-Bond Acceptors 4 (N, N, O, O)Provides multiple interaction vectors for the target pocket.
Aqueous Solubility High (LogP < 1.0)Prevents aggregation at the high concentrations (mM) required for SPR.

FBDD Assay Cascade Workflow

To ensure trustworthiness and eliminate false positives, fragments must be validated orthogonally. The workflow below illustrates the logical progression from direct biophysical binding to high-throughput biochemical screening.

FBDD_Workflow Target Target Protein Identification (e.g., Epigenetic Reader) SPR SPR Primary Screen (Direct Binding of Fragment) Target->SPR Immobilize Target FP_Synth Probe Synthesis (Fluorophore Coupling to Acetic Acid) SPR->FP_Synth Hit Confirmed MST MST Orthogonal Validation (Solution-Phase Affinity) SPR->MST Direct Validation FP_Assay FP Competition Assay (High-Throughput Screening) FP_Synth->FP_Assay Probe Validated FP_Assay->MST Hit Expansion

Figure 1: Multi-tiered FBDD screening cascade for oxadiazole fragments.

Protocol 1: Surface Plasmon Resonance (SPR) Direct Binding

Causality & Rationale : SPR is the gold standard for primary fragment screening because it is label-free and highly sensitive to low-affinity (high µM to mM) interactions [2]. Because fragments like 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid have low molecular weights, they produce very small SPR responses. Therefore, rigorous DMSO solvent correction and double-referencing are mandatory to separate true binding from bulk refractive index artifacts.

Step-by-Step Methodology
  • Target Immobilization :

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Immobilize the target protein on Flow Cell 2 (Fc2) to a high density (typically 3,000–5,000 RU) to maximize the theoretical maximum response ( Rmax​ ) for the 172 Da fragment.

    • Leave Flow Cell 1 (Fc1) blank (activated and deactivated with ethanolamine) to serve as an in-line reference.

  • Solvent Correction Calibration :

    • Prepare a standard curve of running buffer containing 1.0% to 5.0% DMSO.

    • Inject these standards to create a calibration curve that corrects for the massive refractive index mismatch caused by DMSO.

  • Fragment Injection :

    • Dissolve the oxadiazole fragment in 100% DMSO and dilute into running buffer to a final concentration range of 10 µM to 2 mM (keeping DMSO constant at 2%).

    • Inject at a high flow rate (50 µL/min) to minimize mass transport limitations. Fragments typically exhibit fast kon​ and koff​ rates, resulting in square-shaped sensorgrams.

  • Self-Validation & Data Analysis :

    • Double Referencing : Subtract the Fc1 signal from Fc2, and subsequently subtract the signal of a blank buffer injection.

    • Determine the dissociation constant ( KD​ ) using a steady-state affinity fit rather than a kinetic fit, as fragment kinetics are often too fast for accurate exponential resolution [2].

Protocol 2: Fluorescence Polarization (FP) Probe Synthesis & Assay

Causality & Rationale : If the SPR screen confirms that the oxadiazole fragment binds the target pocket, it can be converted into a high-throughput displacement probe. The terminal carboxylic acid of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is perfectly suited for amide coupling to an amine-reactive fluorophore.

Step-by-Step Methodology
  • Probe Synthesis :

    • React 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (1 eq) with EDC (1.5 eq) and NHS (1.5 eq) in DMF to form the active ester.

    • Add a fluorophore containing a primary amine (e.g., FITC-ethylenediamine or 5-TAMRA-cadaverine) (0.9 eq) and DIPEA (2 eq).

    • Purify the resulting fluorescent oxadiazole-probe via preparative HPLC.

  • Assay Setup :

    • In a 384-well black microplate, combine the target protein (at a concentration equal to its KD​ for the probe) and the synthesized probe (typically 5–10 nM to avoid inner-filter effects).

    • Add competitor compounds from a hit-expansion library.

  • Self-Validation (Quench Control) :

    • Measure both parallel ( I∥​ ) and perpendicular ( I⊥​ ) fluorescence intensities.

    • Critical Check : Calculate total fluorescence intensity ( Itotal​=I∥​+2I⊥​ ). If a competitor compound significantly reduces Itotal​ , it is likely a fluorophore quencher (false positive) rather than a true target binder.

FP_Logic Unbound Unbound Oxadiazole-Probe (Fast Rotation = Low mP) Bound Protein-Probe Complex (Slow Rotation = High mP) Unbound->Bound Add Target Protein Displaced Displaced Probe + Competitor (Fast Rotation = Low mP) Bound->Displaced Add Competitor Hit

Figure 2: Mechanistic logic of the Fluorescence Polarization (FP) competition assay.

Protocol 3: Microscale Thermophoresis (MST) Orthogonal Validation

Causality & Rationale : SPR requires covalent immobilization of the target, which can inadvertently block binding sites or alter protein conformation. MST measures the movement of molecules in a microscopic temperature gradient in free solution. Performing MST provides a self-validating orthogonal check to rule out immobilization artifacts.

Step-by-Step Methodology
  • Target Labeling : Label the target protein with a RED-NHS fluorophore (targeting surface lysines).

  • Titration : Prepare a 16-point 1:1 serial dilution of the unlabeled 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (starting at 2 mM) in assay buffer.

  • Measurement : Mix the labeled target (constant 10 nM) with the fragment dilutions. Load into MST capillaries and measure thermophoresis.

  • Self-Validation : Monitor the initial capillary fluorescence before the IR laser is turned on. If the fluorescence varies by >20% across the concentration gradient, the fragment is likely causing protein aggregation or sticking to the capillary walls, invalidating the affinity measurement.

Expected Assay Metrics

The following table summarizes the expected quantitative metrics when successfully deploying this compound in the described assay cascade.

Assay TypeExpected KD​ RangeZ'-FactorThroughputPrimary Artifact Risk
SPR (Direct) 50 µM – 2 mMN/AMedium (384/day)DMSO mismatch / Bulk shift
FP (Competition) 1 µM – 50 µM> 0.6High (10,000/day)Fluorophore quenching
MST (Direct) 50 µM – 2 mMN/ALow (96/day)Ligand-induced aggregation

References

  • Cherkasova, A., Astolfi, R., Nawrozkij, M., et al. "1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years." European Journal of Medicinal Chemistry, 2025.[Link]

  • Navratilova, I., & Hopkins, A. L. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, 2010.[Link]

  • Sledz, P., et al. "Fragment-based drug design (FBDD)." Journal of Organic and Pharmaceutical Chemistry, 2017.[Link]

  • Sulman, A., et al. "Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential." Journal of Pharma and Biomedics, 2025.[Link]

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis and application of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, a key intermediate for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its value lies in its role as a bioisostere for amide and ester functionalities. Bioisosteres are substituents or groups that have similar physical or chemical properties, which produce broadly similar biological effects. The replacement of a metabolically labile ester or amide group with a more stable 1,2,4-oxadiazole ring can enhance a drug candidate's pharmacokinetic profile, improving its stability against enzymatic degradation by esterases and amidases.[2][3]

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a bifunctional intermediate that masterfully combines this valuable heterocyclic core with a reactive carboxylic acid handle. This structure allows for its seamless integration into larger, more complex molecules through standard peptide coupling or esterification reactions, making it a highly versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis and a practical example of its application.

Synthetic Strategy and Protocols

The synthesis of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is most effectively approached through a three-step sequence, commencing with the construction of the key oxadiazole intermediate, followed by ether formation and concluding with ester hydrolysis.

Synthetic_Workflow A Acetamidoxime reagent1 + Chloroacetyl Chloride (Cyclization) A->reagent1 B 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole reagent2 + Ethyl Glycolate, Base (Williamson Ether Synthesis) B->reagent2 C Ethyl 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetate reagent3 Hydrolysis (e.g., LiOH) C->reagent3 D 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid reagent1->B reagent2->C reagent3->D

Figure 1: Overall synthetic workflow for the target intermediate.

Part 1: Synthesis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

The foundational step is the formation of the 1,2,4-oxadiazole ring. This is achieved by reacting an amidoxime with an acyl chloride. The reaction proceeds through an initial O-acylation of the amidoxime, followed by a thermal or base-catalyzed cyclodehydration to yield the stable heterocyclic ring.[4][5]

Protocol 1: Synthesis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Acetamidoxime74.087.41 g0.10
Chloroacetyl chloride112.9412.42 g (8.5 mL)0.11
Triethylamine101.1911.13 g (15.3 mL)0.11
Dichloromethane (DCM)-200 mL-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend acetamidoxime (7.41 g, 0.10 mol) in 150 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (15.3 mL, 0.11 mol) to the suspension. Stir the mixture at room temperature for 10 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (8.5 mL, 0.11 mol) in 50 mL of anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and wash sequentially with 100 mL of water, 100 mL of 1M HCl, and 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole as a solid or oil.[6][7]

Causality: The use of triethylamine is crucial to neutralize the HCl generated during the acylation, driving the reaction to completion. The subsequent heating provides the energy required for the cyclodehydration of the O-acylamidoxime intermediate.[8]

Part 2: Synthesis of Ethyl 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetate

This step employs the classic Williamson ether synthesis, a robust and widely used method for forming ether linkages.[9][10] The alkoxide of ethyl glycolate, generated in situ, acts as a nucleophile, displacing the chloride from the reactive chloromethyl group of the oxadiazole intermediate.

Protocol 2: Williamson Ether Synthesis

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole134.5513.45 g0.10
Ethyl glycolate104.1011.45 g (10.5 mL)0.11
Sodium hydride (60% dispersion in oil)40.004.40 g0.11
Anhydrous Tetrahydrofuran (THF)-250 mL-

Procedure:

  • Alkoxide Formation: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (4.40 g of a 60% dispersion, 0.11 mol). Carefully wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil. Add 150 mL of anhydrous THF.

  • Alcohol Addition: Cool the THF suspension to 0 °C. Add ethyl glycolate (10.5 mL, 0.11 mol) dropwise. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Alkyl Halide Addition: Add a solution of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (13.45 g, 0.10 mol) in 100 mL of anhydrous THF dropwise to the alkoxide solution at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Add 150 mL of water and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography (hexane/ethyl acetate).

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol of ethyl glycolate to form the sodium alkoxide.[11] The reaction proceeds via an Sₙ2 mechanism, which is favored by the primary nature of the chloromethyl group.[9]

Part 3: Hydrolysis to 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid. Base-catalyzed hydrolysis is typically clean and efficient for this type of transformation.

Protocol 3: Ester Hydrolysis

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetate200.1820.02 g0.10
Lithium hydroxide monohydrate (LiOH·H₂O)41.966.29 g0.15
Tetrahydrofuran (THF) / Water-150 mL / 50 mL-
Hydrochloric Acid (1M)-~150 mL-

Procedure:

  • Reaction Setup: Dissolve the ester (20.02 g, 0.10 mol) in a mixture of THF (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Base Addition: Add lithium hydroxide monohydrate (6.29 g, 0.15 mol) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with 100 mL of water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) to remove inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight to yield 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid.

Causality: Lithium hydroxide is a strong base that attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Acidification protonates the carboxylate to yield the final carboxylic acid product.[12]

Application Notes: The Intermediate in Action

The title compound is an ideal building block for introducing the 3-methyl-1,2,4-oxadiazole-5-yl-methoxy motif into larger molecules. Its terminal carboxylic acid is readily activated for amide bond formation, a cornerstone reaction in drug discovery.

Application_Workflow A 2-[(3-Methyl-1,2,4-oxadiazol-5-yl) methoxy]acetic acid reagent + Amine (R-NH₂) + Coupling Agent (e.g., HATU) (Amide Bond Formation) A->reagent B Target Amide Product reagent->B

Figure 2: Representative application via amide coupling.

Protocol 4: Amide Coupling with a Representative Amine

This protocol details the coupling of the synthesized acid with benzylamine as a model primary amine, using HATU, a highly efficient and widely used peptide coupling reagent.[8]

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid172.141.72 g0.01
Benzylamine107.151.18 g (1.2 mL)0.011
HATU380.234.18 g0.011
DIPEA (N,N-Diisopropylethylamine)129.243.88 g (5.2 mL)0.03
Anhydrous Dimethylformamide (DMF)-50 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the carboxylic acid (1.72 g, 0.01 mol) and HATU (4.18 g, 0.011 mol) in anhydrous DMF (50 mL).

  • Base Addition: Add DIPEA (5.2 mL, 0.03 mol) to the solution and stir for 10 minutes at room temperature. The solution should become clear as the activated ester forms.

  • Amine Addition: Add benzylamine (1.2 mL, 0.011 mol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor for completion by TLC.

  • Work-up: Pour the reaction mixture into 200 mL of water. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic amine, leading to the formation of the stable amide bond with high efficiency and minimal side reactions. DIPEA acts as a non-nucleophilic base to neutralize acids formed during the reaction.

References

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][4][8] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. [Link]

  • Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. [Link]

  • A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. ResearchGate. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. [Link]

  • 1,2,4-oxadiazole-3-carboxamide, 5-(hydroxymethyl)-. ChemBK. [Link]

  • Synthesis of 5-Hydroxymethyl-8-methyl-3-(3-aryl-[4][6][8]oxadiazol-5-yl). Semantic Scholar. [Link]

  • Room-temperature cyclization of O–acylamidoximes under TBAF catalysis. ResearchGate. [Link]

  • REACTION OF AMIDOXIMES WITH a-CHLOROACID CHLORIDES: NOVEL SYNTHESIS OF 1,2,4-OXADIAZIN-5-ONES. Semantic Scholar. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Publications. [Link]

  • The Reaction of Amidoximes with Chloroacetyl Chloride (1991). SciSpace. [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Stout. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

  • A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.
  • Williamson Ether Synthesis. ChemTalk. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Synthesis of 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones and their protective activity against oxidative stress. PubMed. [Link]

  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link]

  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). PMC. [Link]

  • recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. IRIS. [Link]

  • Synthesis of 1,2,4-Oxadiazoles. ResearchGate. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. [Link]

  • substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Semantic Scholar. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate. R Discovery. [Link]

  • RAPID ACID HYDROLYSIS OF 5-ARYL-3-(β-THIOMORPHOLINOETHYL)-1,2,4-OXADIAZOLES. Chemistry of Heterocyclic Compounds. [Link]

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The 1,2,4-Oxadiazole Scaffold: A Privileged Motif for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Heterocyclic Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester groups, make it an attractive framework for the design of novel therapeutic agents.[2] This guide provides an in-depth exploration of 1,2,4-oxadiazole derivatives as potent and selective enzyme inhibitors, offering detailed protocols and insights for researchers in drug discovery and development. These compounds have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, largely through the modulation of key enzymatic pathways.[1][2]

Part 1: Core Principles of 1,2,4-Oxadiazole-Based Enzyme Inhibition

Mechanism of Action: A Tale of Targeted Interactions

The inhibitory activity of 1,2,4-oxadiazole derivatives stems from their ability to interact with specific residues within the active site of target enzymes. The nature of these interactions can vary, leading to different modes of inhibition.

  • Competitive Inhibition: Many 1,2,4-oxadiazole inhibitors function by competing with the endogenous substrate for binding to the enzyme's active site. This is often facilitated by the formation of hydrogen bonds, hydrophobic interactions, and sometimes even covalent bonds with key amino acid residues. For instance, certain 1,2,4-oxadiazole-based inhibitors of Fatty Acid Amide Hydrolase (FAAH) are known to form a hydrogen-bonded array with Lys142 and Thr236 in the active site, significantly enhancing their binding affinity.[3]

  • Non-competitive and Uncompetitive Inhibition: In some cases, these derivatives may bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency without directly blocking substrate binding.

  • Irreversible Inhibition: Some derivatives are designed to form a stable, covalent bond with a reactive residue in the enzyme's active site, leading to irreversible inactivation.

The specific mechanism is highly dependent on the substitution pattern of the 1,2,4-oxadiazole ring and the topology of the target enzyme's active site.

cluster_0 Mechanism of Enzyme Inhibition Enzyme Enzyme Active Site Product Product Enzyme->Product Catalysis Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inhibited_Complex Substrate Endogenous Substrate Substrate->Enzyme Inhibitor 1,2,4-Oxadiazole Inhibitor Inhibitor->Enzyme Binding Inhibitor->Inhibited_Complex

Caption: General mechanism of competitive enzyme inhibition by 1,2,4-oxadiazole derivatives.

Part 2: Synthesis and Characterization of 1,2,4-Oxadiazole Derivatives

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with two primary routes dominating the landscape.[4][5] The choice of method often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Workflow

The overall process for developing novel 1,2,4-oxadiazole-based enzyme inhibitors follows a logical progression from design to biological evaluation.

Design Computational Design (Target Selection, SAR) Synthesis Synthesis of 1,2,4-Oxadiazole Derivatives Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) Purification->In_Vitro In_Vivo In Vivo Models (Animal Models of Disease) In_Vitro->In_Vivo Optimization Lead Optimization In_Vivo->Optimization Optimization->Synthesis Iterative Improvement

Caption: A typical workflow for the discovery and development of 1,2,4-oxadiazole-based enzyme inhibitors.[6]

Protocol 1: Synthesis via the Amidoxime Route

This is the most common and versatile method for preparing 1,2,4-oxadiazoles.[4][7] It involves the condensation of an amidoxime with a carboxylic acid derivative.

Materials:

  • Substituted amidoxime (1.0 mmol)

  • Substituted carboxylic acid (1.1 mmol) or acyl chloride (1.1 mmol)

  • Coupling agent (e.g., EDC.HCl, HATU) (1.2 mmol) and a base (e.g., DIPEA, triethylamine) (2.0 mmol) if starting from a carboxylic acid

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Activation of Carboxylic Acid (if applicable): To a solution of the carboxylic acid (1.1 mmol) in anhydrous DCM, add the coupling agent (e.g., EDC.HCl, 1.2 mmol) and a base (e.g., DIPEA, 2.0 mmol). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the amidoxime (1.0 mmol) to the reaction mixture. If using an acyl chloride, it can be added directly to a solution of the amidoxime and a base in an anhydrous solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can range from a few hours to overnight.[5][6]

  • Cyclization: The intermediate O-acylamidoxime often cyclizes to the 1,2,4-oxadiazole in situ upon heating or under the reaction conditions. In some cases, a separate heating step (e.g., refluxing in toluene or xylene) may be required.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system.[6]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition

This method involves the reaction of a nitrile oxide with a nitrile. While less common due to the potential for dimerization of the nitrile oxide, it can be an effective route under specific conditions, such as in the presence of a catalyst.[4][5]

Part 3: Application Notes: Targeting Key Enzymes

1,2,4-oxadiazole derivatives have shown inhibitory activity against a wide range of enzymes implicated in various diseases.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[3] Its inhibition is a promising strategy for the treatment of pain, inflammation, and anxiety. Several 1,2,4-oxadiazole derivatives have been identified as potent and selective FAAH inhibitors.[3][9]

Compound ClassTarget EnzymeIC50 (nM)SelectivityReference
O-Aryl CarbamatesFAAH4.6 - 63High[3]
Aryl UreasFAAH12Moderate[3]
1,3,4-Oxadiazol-2-onesFAAH11 - 48>900-fold vs MAGL[9][10]
1,2,4-Oxadiazoles FAAH Potent (low nM) High [3]
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors

mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a central mediator of inflammation and pain.[11][12] Selective inhibition of mPGES-1 is a desirable therapeutic strategy to avoid the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[13] Recent studies have identified 1,2,4-oxadiazole derivatives as potent mPGES-1 inhibitors.[11][14][15]

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan.[16] Its overexpression in many cancers leads to an immunosuppressive tumor microenvironment.[16][17] The 1,2,4-oxadiazole moiety has been explored as a key pharmacophore in the design of novel IDO1 inhibitors.[16]

Part 4: Experimental Protocols for Enzyme Inhibition Assays

Protocol 3: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing the inhibitory potential of 1,2,4-oxadiazole derivatives against a target enzyme using a spectrophotometric method.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • 1,2,4-oxadiazole test compounds dissolved in DMSO

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer. The final concentration of DMSO in the assay should typically be kept below 1%.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (typically in a serial dilution), and the enzyme. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength over time using a microplate reader. The wavelength will depend on the substrate and product of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Protocol 4: Cell-Based Cytotoxicity Assay (MTT Assay)

It is crucial to assess the general cytotoxicity of the synthesized compounds to ensure that the observed enzyme inhibition is not due to non-specific cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 1,2,4-oxadiazole test compounds dissolved in DMSO

  • Positive control (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.[6]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[6]

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Conclusion

The 1,2,4-oxadiazole scaffold continues to be a highly valuable tool in the development of novel enzyme inhibitors. Its synthetic accessibility and favorable physicochemical properties allow for extensive structure-activity relationship (SAR) studies, leading to the identification of potent and selective modulators of a wide array of enzymatic targets. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this remarkable heterocycle in their drug discovery endeavors.

References

  • Al-Ostoot, F. H., Al-Tamari, A. A., Al-Saraireh, Y. M., Al-Zoubi, R. M., Al-Ghorani, H. M., Al-Qtaitat, A. I., ... & Al-Qtaitat, A. (2022). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives.
  • Beilstein Journal of Organic Chemistry. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2363-2372.
  • Bifulco, G., D'Auria, M. V., De Marino, S., Chini, M. G., Saviano, A., Maione, F., ... & Werz, O. (2021). Discovery of promising 1,2,4-oxadiazoles hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways. European Journal of Medicinal Chemistry, 224, 113693.
  • Cravatt, B. F., & Lichtman, A. H. (2012). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Current opinion in chemical biology, 16(3-4), 369-375.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Gomha, S. M., & Abdel-aziz, H. M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2697.
  • IRIS. (2021).
  • Kumar, A., & Rawal, R. K. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Indian Chemical Society, 99(1), 100275.
  • BenchChem. (2025).
  • ACS Publications. (2013). Chiral 1,3,4-Oxadiazol-2-ones as Highly Selective FAAH Inhibitors. Journal of Medicinal Chemistry, 56(20), 7947-7961.
  • ACS Publications. (2013). Chiral 1,3,4-Oxadiazol-2-ones as Highly Selective FAAH Inhibitors. Journal of Medicinal Chemistry, 56(20), 7947-7961.
  • iris.unina.it. (2021).
  • MDPI. (2021).
  • de Andrade, J. P., de Freitas, J. J. R., & de Cássia da Silveira e Sá, R. (2020). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Archiv der Pharmazie, 353(11), 2000174.
  • Research Journal of Pharmacy and Technology. (2022). A Comprehensive Review on the Antidiabetic Activity of Oxadiazole Derivatives. Research Journal of Pharmacy and Technology, 15(6), 2797-2802.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers. BenchChem.
  • ResearchGate. (n.d.). Previously reported mPGES-1 inhibitors.
  • PubMed. (2025).
  • Taylor & Francis Online. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis Online.
  • de Souza, A. C. B., da Silva, E. N., Jr., & de Souza, M. C. B. V. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345.
  • Frontiers. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers in Chemistry, 8, 584988.
  • National Center for Biotechnology Information. (2013). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ACS medicinal chemistry letters, 4(11), 1059-1064.
  • Gomha, S. M., & Abdel-aziz, H. M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2697.
  • ResearchGate. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS.
  • MDPI. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(6), 5773.
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Troubleshooting & Optimization

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid . This compound integrates a 1,2,4-oxadiazole heterocyclic core, an ether linkage, and a carboxylic acid moiety. While the 1,2,4-oxadiazole ring is frequently deployed in drug design as a bioisostere to replace metabolically labile esters and amides[1], it introduces its own unique stability challenges.

This guide is engineered for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic liabilities of the 1,2,4-oxadiazole core, and implement robust stability-profiling protocols.

Core Stability Profile & Quantitative Matrix

The stability of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is heavily dictated by the microenvironment. The C5 position of the oxadiazole ring (adjacent to the ether linkage) is highly electrophilic, making it a prime target for nucleophilic attack[2].

Table 1: Baseline Stability Matrix for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Condition / MatrixHalf-Life ( t1/2​ )Primary Degradation PathwayPreventative Measure / Optimization
Aqueous Buffer (pH 2.0) > 48 hoursMinimal (Protonation of N4)Store acidic stocks at 4°C.
Aqueous Buffer (pH 7.4) > 24 hoursSlow hydrolysis at C5Use freshly prepared physiological buffers.
Aqueous Buffer (pH 10.0) < 2 hoursRapid base-catalyzed ring openingAvoid prolonged exposure to high pH during synthesis/workup.
Human Liver Microsomes (HLM) 15 - 30 minsEnzymatic ring cleavage / ReductionConsider bioisosteric replacement with 1,3,4-oxadiazole[1].
Protic Solvents (MeOH/EtOH) VariableTransesterification / Nucleophilic additionStore as dry powder or in aprotic solvents (DMSO/Acetonitrile).

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why does this compound degrade so rapidly in basic aqueous solutions or during alkaline workups?

A1: The instability is rooted in the intrinsic electronic properties of the 1,2,4-oxadiazole ring. Unlike highly aromatic heterocycles, the 1,2,4-oxadiazole nucleus possesses a relatively low degree of aromaticity, and its O-N bond is highly polarized[2]. The C5 carbon—flanked by an oxygen, a nitrogen, and the electronegative ether linkage—is severely electron-deficient. In basic media, hydroxide ions readily execute a nucleophilic attack at the C5 position, forming an unstable tetrahedral intermediate. This intermediate collapses via the cleavage of the fragile O-N or C-O bonds, leading to irreversible ring opening and the formation of amidoxime or acylhydrazide derivatives[3][4].

Q2: We are observing high clearance in our Human Liver Microsome (HLM) assays. Is the ether linkage or the oxadiazole ring the primary metabolic liability?

A2: The primary liability is almost certainly the 1,2,4-oxadiazole ring. While the ether linkage (-CH2-O-CH2-) is generally robust against microsomal degradation, the 1,2,4-oxadiazole core is susceptible to enzymatic cleavage. Enzymes such as atypical esterases or Histone Deacetylases (HDACs) can catalyze the addition of water to the C=N bond, driving a dual-step hydrolytic ring opening that transforms the oxadiazole into an acylhydrazide[3][5]. Furthermore, the low aromaticity of the O-N bond makes it vulnerable to CYP450-mediated reductive cleavage[1][2].

Q3: How can we structurally optimize this compound if the metabolic stability remains a bottleneck?

A3: If the 1,2,4-oxadiazole core is confirmed as the metabolic soft spot, the most highly recommended optimization is a "scaffold hop" to the 1,3,4-oxadiazole isomer. Quantum mechanics computations and empirical data consistently demonstrate that 1,3,4-oxadiazoles possess higher aromatic stabilization energy (ASE) and hardness, rendering them significantly more stable and less electrophilic than their 1,2,4-counterparts[6][7].

Q4: What are the best practices for long-term storage of analytical standards of this compound?

A4: Do not store the compound in protic solvents (e.g., Methanol, Ethanol) for extended periods. The electrophilic C5 position can undergo slow nucleophilic addition by alcohols, and the terminal carboxylic acid can undergo spontaneous esterification. The self-validating standard for storage is to keep the compound as a lyophilized dry powder at -20°C in a desiccator. For liquid handling, prepare single-use aliquots in anhydrous DMSO and discard after use.

Degradation Pathway Visualization

The following diagram illustrates the causality of the hydrolytic ring-opening mechanism, which is the most common mode of failure for 1,2,4-oxadiazole derivatives in aqueous or enzymatic environments.

degradation_pathway A 2-[(3-Methyl-1,2,4-oxadiazol-5-yl) methoxy]acetic acid B Tetrahedral Intermediate (Hydroxylation at C5) A->B Nucleophilic Attack (OH- / H2O / Enzymes) C Ring Opening (O-N / C-O Bond Cleavage) B->C Bond Cleavage (Loss of Aromaticity) D Acylhydrazide / Amidoxime Derivatives C->D Rearrangement

Fig 1. Hydrolytic ring-opening pathway of the 1,2,4-oxadiazole core via C5 nucleophilic attack.

Self-Validating Experimental Protocols

To accurately diagnose whether your compound is failing due to chemical instability (pH) or metabolic instability (enzymatic), you must run controlled, isolated assays. The protocols below are designed with built-in causality checks (positive/negative controls) to ensure the data is self-validating.

Protocol A: Accelerated pH Stability Profiling

Purpose: To isolate chemical degradation from enzymatic degradation by stressing the compound across a pH gradient.

  • Buffer Preparation: Prepare three 50 mM buffer solutions: Potassium phosphate (pH 2.0), HEPES (pH 7.4), and Sodium borate (pH 10.0). Causality note: Using distinct buffers prevents buffering-capacity failure at extreme pH ranges.

  • Compound Spiking: Dilute 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid from a 10 mM DMSO stock into each buffer to achieve a final concentration of 10 µM. Ensure final DMSO concentration is ≤ 1% to prevent co-solvent stabilization artifacts.

  • Incubation: Incubate the solutions in a thermomixer at 37°C shaking at 300 RPM.

  • Time-Course Sampling: Extract 50 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot into 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality note: Cold acetonitrile instantly halts chemical kinetics and standardizes the injection matrix.

  • LC-MS/MS Analysis: Analyze via LC-MS/MS using a C18 column (e.g., Kinetex 2.6 µm) with a linear gradient of water/acetonitrile containing 0.1% formic acid[3]. Monitor the disappearance of the parent mass.

Protocol B: In Vitro Metabolic Stability (HLM Assay)

Purpose: To determine the vulnerability of the compound to hepatic enzymes (CYPs, esterases, amidases).

  • Master Mix Preparation: Prepare a master mix containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Control Assignment (Self-Validation):

    • Test Compound: 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (1 µM).

    • Positive Control: Verapamil (1 µM) to validate CYP activity.

    • Negative Control: Test compound in HLM without NADPH to isolate non-CYP enzymatic hydrolysis (e.g., esterases acting on the oxadiazole) from CYP-mediated degradation[1].

  • Pre-Incubation: Pre-incubate the plates at 37°C for 10 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. The moment of addition is T=0.

  • Sampling & Precipitation: At T=0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (containing internal standard). Causality note: The 3:1 organic-to-aqueous ratio ensures complete precipitation of microsomal proteins, terminating all enzymatic activity instantly.

  • Centrifugation: Centrifuge at 4,000 RPM for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS MRM quantification.

workflow Step1 1. Compound Preparation (1 µM in Buffer or HLM) Step2 2. Incubation & Sampling (37°C, T=0 to T=60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 4°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Quantification) Step4->Step5

Fig 2. Standardized LC-MS/MS workflow for metabolic and pH stability profiling.

References

  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) . ACS Chemical Biology / NIH. Available at:[Link][3]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation . Computational Chemistry (SCIRP). Available at:[Link][6]

  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) . ACS Chemical Biology. Available at:[Link][4]

  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) . NIH. Available at:[Link][5]

  • Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications . IRIS. Available at:[Link][2]

  • 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents . SciELO. Available at:[Link][7]

Sources

Technical Support Center: Optimizing the Synthesis of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. We will dissect a common synthetic pathway, address potential pitfalls at each stage, and provide actionable solutions grounded in established chemical principles.

The 1,2,4-oxadiazole moiety is a crucial pharmacophore in modern medicinal chemistry, often used as a bioisostere for amide and ester groups to enhance metabolic stability and pharmacokinetic properties.[1] Achieving an efficient and scalable synthesis is therefore a critical step in many research programs. This guide provides the in-depth support necessary to achieve that goal.

I. Recommended Synthetic Pathway

The most common and reliable route to 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid involves a three-step sequence starting from readily available materials. This pathway is advantageous due to its modularity and the generally high yields achievable with proper optimization.

G A Acetamidoxime + Chloroacetyl Chloride B Step 1: Acylation & Cyclodehydration A->B Pyridine or Et3N, Toluene C 5-(Chloromethyl)-3-methyl- 1,2,4-oxadiazole B->C D Step 2: Williamson Ether Synthesis C->D E Ethyl 2-[(3-Methyl-1,2,4-oxadiazol- 5-yl)methoxy]acetate D->E DMF or THF F Step 3: Saponification (Ester Hydrolysis) E->F LiOH or NaOH in THF/H2O G 2-[(3-Methyl-1,2,4-oxadiazol- 5-yl)methoxy]acetic acid F->G H Ethyl Glycolate + Base (e.g., NaH) H->D

Caption: Overall three-step synthetic workflow.

II. Detailed Experimental Protocols

The following protocols provide a baseline for the synthesis. For troubleshooting specific issues, refer to Section III.

Protocol 1: Synthesis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (Intermediate 1)

This step involves the acylation of acetamidoxime with chloroacetyl chloride, followed by thermal cyclodehydration to form the 1,2,4-oxadiazole ring.[2]

Reagent/SolventMolar Eq.Typical Concentration/AmountRole
Acetamidoxime1.0---Starting Material
Chloroacetyl Chloride1.1---Acylating Agent
Triethylamine (Et₃N)1.2---Base/HCl Scavenger
Toluene---5-10 mL per gram of amidoximeSolvent

Step-by-Step Procedure:

  • Suspend acetamidoxime (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 eq) in toluene dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture, filter off the triethylamine hydrochloride salt, and wash the solid with a small amount of cold toluene.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or used directly in the next step if purity is sufficient.

Protocol 2: Synthesis of Ethyl 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetate (Intermediate 2)

This is a Williamson ether synthesis where the alkoxide of ethyl glycolate displaces the chloride from Intermediate 1.[3]

Reagent/SolventMolar Eq.Typical Concentration/AmountRole
Intermediate 11.0---Electrophile
Ethyl Glycolate1.2---Nucleophile Precursor
Sodium Hydride (NaH, 60% disp.)1.3---Base
N,N-Dimethylformamide (DMF)---5-10 mL per gram of Int. 1Solvent

Step-by-Step Procedure:

  • To a flame-dried, three-neck flask under nitrogen, add anhydrous DMF and cool to 0 °C.

  • Carefully add sodium hydride (1.3 eq) portion-wise to the stirred solvent.

  • Add ethyl glycolate (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add a solution of Intermediate 1 (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Protocol 3: Synthesis of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (Final Product)

This final step is a simple saponification (base-catalyzed hydrolysis) of the ethyl ester.[4]

Reagent/SolventMolar Eq.Typical Concentration/AmountRole
Intermediate 21.0---Starting Material
Lithium Hydroxide (LiOH)2.0 - 3.0---Base for Hydrolysis
Tetrahydrofuran (THF) / Water---3:1 to 4:1 v/vSolvent System

Step-by-Step Procedure:

  • Dissolve the ester (Intermediate 2, 1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1N HCl.

  • A white precipitate of the desired carboxylic acid should form. If not, extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Collect the precipitate by filtration or, if extracted, dry the combined organic layers over Na₂SO₄ and concentrate to yield the final product. The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes).

III. Troubleshooting Guide & FAQs

Navigating synthetic challenges is key to maximizing yield. This section addresses common issues encountered during this synthesis.

Troubleshooting start Low Yield or Reaction Failure step1 Problem in Step 1? (Oxadiazole Formation) start->step1 Check TLC/LCMS of Step 1 step2 Problem in Step 2? (Ether Synthesis) step1->step2 No cause1a Incomplete Cyclization step1->cause1a Yes, starting material remains cause1b Side Products Formed (e.g., N-acylation) step1->cause1b Yes, multiple spots on TLC step3 Problem in Step 3? (Hydrolysis) step2->step3 No cause2a Poor Nucleophile Generation step2->cause2a Yes, starting material remains cause2b Starting Material Degradation step2->cause2b Yes, decomposition observed cause3a Incomplete Hydrolysis step3->cause3a Yes, ester starting material remains cause3b Oxadiazole Ring Cleavage step3->cause3b Yes, low mass balance/degradation sol1a Increase reflux time/temp. Consider microwave heating. cause1a->sol1a sol1b Ensure slow addition of acyl chloride at low temp. cause1b->sol1b sol2a Use fresh, high-quality NaH. Ensure anhydrous conditions. cause2a->sol2a sol2b Maintain low temp during reagent addition. cause2b->sol2b sol3a Increase reaction time or amount of LiOH. cause3a->sol3a sol3b Use milder conditions (RT). Avoid strong acids/bases. cause3b->sol3b

Caption: Troubleshooting workflow for the synthesis.

FAQs for Step 1: 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole Formation

Question: My yield for the oxadiazole formation is very low, and I see a lot of my acetamidoxime starting material remaining. What's going wrong? Answer: This is a classic issue of incomplete cyclization of the O-acylamidoxime intermediate.[5]

  • Causality: The conversion of the O-acylated intermediate to the oxadiazole requires thermal energy to drive the dehydration and ring-closure. Insufficient heating time or temperature will stall the reaction at the intermediate stage.

  • Solution: Ensure your reaction is heated to a full, sustained reflux. You may need to prolong the reflux time from 3 hours up to 8 hours. Monitoring the disappearance of the intermediate by TLC is crucial. For difficult substrates, microwave heating can dramatically accelerate this step, often completing the cyclization in minutes instead of hours.[5]

Question: My reaction mixture turned dark, and my final product is impure with multiple byproducts. Why? Answer: This often points to competitive side reactions or decomposition.

  • Causality: The primary competing reaction is N-acylation of the amidoxime, which forms a stable amide that does not cyclize.[5] This is more likely if the acyl chloride is added too quickly or at a higher temperature. Additionally, prolonged heating at very high temperatures can cause decomposition of the desired product or starting materials.

  • Solution: The key is to control the initial acylation. Perform the dropwise addition of chloroacetyl chloride at 0 °C to favor O-acylation over N-acylation. Ensure the reaction is run under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.

FAQs for Step 2: Williamson Ether Synthesis

Question: The reaction is very slow, and I have a poor conversion rate even after 24 hours. What can I do? Answer: This suggests an issue with the nucleophilicity of the ethyl glycolate alkoxide.

  • Causality: The Williamson ether synthesis is highly sensitive to reaction conditions. The base must be strong enough to fully deprotonate the alcohol, and the solvent must be polar and aprotic to solvate the cation without interfering with the nucleophile.[3] Trace amounts of water can quench the base (NaH) and the alkoxide.

  • Solution:

    • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous DMF. Purchase high-quality, fresh sodium hydride.

    • Solvent Choice: While DMF is excellent, DMSO can sometimes accelerate Sₙ2 reactions due to its high polarity. You could screen DMSO as an alternative solvent.[3]

    • Temperature: While the reaction is typically run at room temperature to minimize side reactions, gentle heating to 40-50 °C can increase the rate of reaction if it is stalling. Monitor carefully for any signs of decomposition.

Question: I am getting a low yield and suspect my chloro-intermediate is decomposing. Is this possible? Answer: Yes, 5-(chloromethyl)-1,2,4-oxadiazoles can be unstable, especially in the presence of strong bases.

  • Causality: A strong base could potentially promote elimination reactions or other degradation pathways if the temperature is not controlled.

  • Solution: Maintain a low temperature (0 °C) during the addition of your electrophile (Intermediate 1) to the alkoxide solution. This minimizes the exposure of the sensitive substrate to the basic conditions at a higher temperature, favoring the desired Sₙ2 substitution.

FAQs for Step 3: Ester Hydrolysis

Question: My hydrolysis is incomplete, and I can't seem to push it to completion. What should I change? Answer: Ester hydrolysis is a reversible equilibrium reaction.[6] To drive it to completion, you need to shift the equilibrium to the product side.

  • Causality: Insufficient base or water can lead to a stalled reaction.

  • Solution:

    • Increase Base: Increase the equivalents of LiOH from 2.0 to 3.0 or even 4.0.

    • Increase Water: Ensure enough water is present in the solvent mixture. A ratio of 2:1 or 1:1 THF/water can be more effective than 3:1.

    • Gentle Heat: Heating the reaction to 40 °C can help drive the reaction to completion, but monitor carefully to avoid potential ring degradation.

Question: After acidification, my yield is very low, and the mass balance is poor. I suspect the product is not stable. Answer: The 1,2,4-oxadiazole ring can be susceptible to cleavage under harsh hydrolytic conditions, particularly strong acid.[7]

  • Causality: While generally stable, the O-N bond in the oxadiazole ring can be cleaved by prolonged exposure to strong acids or bases, especially at elevated temperatures.[8]

  • Solution:

    • Use Mild Conditions: Perform the hydrolysis at room temperature whenever possible. Avoid boiling the reaction mixture for extended periods.

    • Careful Acidification: During workup, add the acid slowly to the chilled aqueous layer (0 °C) and do not let the pH drop below 2. Over-acidification can promote degradation.

    • Prompt Extraction: Once the product has precipitated or is acidified, extract or filter it promptly to minimize its contact time with the acidic aqueous solution.

IV. References
  • Guguloth, V., & Sarva, S. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][9] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1), 166-170. Available at: [Link]

  • Kayukova, L. A. (2004). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 38, 437-452. Available at: [Link]

  • Orev, I., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2587. Available at: [Link]

  • Pace, A., & Pierro, P. (2009). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. RSC Advances. Available at: [Link]

  • Clark, J. (2016). Esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]

  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research, 11(1), 21-27. Available at: [Link]

  • Kayukova, L. A., et al. (2010). RAPID ACID HYDROLYSIS OF 5-ARYL-3-(β-THIOMORPHOLINOETHYL)-1,2,4-OXADIAZOLES. Chemistry of Heterocyclic Compounds, 46, 879-885. Available at: [Link]

  • Mohamed, S. K., et al. (2014). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E, 70(Pt 2), o138. Available at: [Link]

  • Urban, L., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7765. Available at: [Link]

  • da Silva, A. D. (2023). STUDIES ON THE SYNTHESIS OF 2-(3-PHENYL-1,2,4-OXADIAZOL-5- YL) BENZOIC ACID. Revista PRO-URBE. Available at: [Link]

Sources

Technical Support Center: Purification of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating heterocycle-containing carboxylic acids presents unique physicochemical challenges. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize the purification of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid.

Part 1: Troubleshooting Guides & FAQs

Q1: After concentration, my product isolates as a stubborn oil instead of a crystalline solid. How do I induce crystallization? Causality: The synthesis of 1,2,4-oxadiazoles frequently utilizes high-boiling polar aprotic solvents (e.g., DMF, DMSO) during the amidoxime coupling and cyclodehydration steps[1]. Traces of these solvents strongly solvate the target molecule, disrupting the hydrogen-bonding network required for the carboxylic acid to form a stable crystal lattice. Solution: Utilize azeotropic solvent removal followed by trituration. Dissolve the oily residue in a volatile solvent like dichloromethane (DCM), add a non-polar co-solvent such as toluene, and evaporate under reduced pressure[2]. Toluene forms an azeotrope with DMF/DMSO, facilitating their removal. Once a crude solid is obtained, triturate with cold diisopropyl ether to remove lipophilic impurities.

Q2: During silica gel chromatography, the compound streaks severely, leading to poor resolution from starting materials. How can I fix this? Causality: The target molecule contains a free methoxyacetic acid moiety (estimated pKa ~3.5). On bare silica gel, the deprotonated carboxylate interacts strongly with surface silanol (Si-OH) groups, causing severe peak tailing and continuous co-elution with impurities. Solution: Employ an acidic modifier in your mobile phase. Adding 0.1% to 1% acetic acid or formic acid to your organic eluent (e.g., Hexane/EtOAc or DCM/MeOH) suppresses the ionization of your product and competitively binds to the active silanol sites, ensuring the molecule remains in its neutral state for sharp elution bands[2].

Q3: Can I use basic aqueous extraction to separate the product from neutral oxadiazole byproducts? Causality: Yes. The presence of the carboxylic acid allows for selective pH-dependent phase partitioning. At pH > 8, the molecule exists as a highly water-soluble sodium salt. Neutral organic impurities (like unreacted amidoximes or cyclized byproducts lacking acidic groups) will remain in the organic phase. Solution: Perform a self-validating acid-base extraction. Extract the reaction mixture with saturated NaHCO₃, discard the organic layer, acidify the aqueous layer to pH 2, and back-extract with EtOAc[3].

Part 2: Quantitative Data & System Parameters

To ensure reproducible purification, refer to the physicochemical parameters and recommended solvent systems below.

Table 1: Physicochemical Profile & Purification Implications

PropertyValue / CharacteristicPurification Implication
Molecular Weight 172.14 g/mol Used for LC-MS validation (Target [M-H]⁻ at m/z 171.1).
pKa (Estimated) ~3.5 (Carboxylic Acid)Dictates pH-dependent phase partitioning thresholds.
Solubility Polar organics (EtOAc, MeOH), Basic H₂ORequires polar solvent systems for chromatography.
Stability Sensitive to strong bases/heatAvoid >1M NaOH or prolonged heating >60°C to prevent ether cleavage.

Table 2: Recommended Chromatographic Solvent Systems

MethodSolvent ASolvent BAdditiveApplication
Normal Phase (Silica) Hexane or DCMEthyl Acetate or MeOH0.5% Acetic AcidBulk purification, removal of non-polar impurities.
Reverse Phase (C18) HPLC-Grade WaterAcetonitrile (MeCN)0.1% TFAFinal polishing, separation of close structural analogs.

Part 3: Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction Workflow

This protocol leverages the pKa of the acetic acid moiety to separate the target compound from neutral impurities without the need for chromatography.

ExtractionWorkflow Start Crude Mixture (in EtOAc) Step1 Add sat. NaHCO3 (aq) Adjust to pH 8-9 Start->Step1 Split1 Phase Separation Step1->Split1 Org1 Organic Phase (Neutral Impurities) Split1->Org1 Discard Aq1 Aqueous Phase (Product Sodium Salt) Split1->Aq1 Keep Step2 Acidify with 1M HCl Adjust to pH 2 Aq1->Step2 Step3 Extract with EtOAc Step2->Step3 Split2 Phase Separation Step3->Split2 Aq2 Aqueous Phase (Inorganic Salts) Split2->Aq2 Discard Org2 Organic Phase (Target Acid) Split2->Org2 Keep End Dry & Concentrate Pure Product Org2->End

Workflow for the acid-base extraction of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid.

Step-by-Step Methodology:

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃. Vigorously mix and vent.

    • Causality: The weak base NaHCO₃ is strong enough to deprotonate the carboxylic acid without risking base-catalyzed hydrolysis of the oxadiazole ring, which could occur with strong bases like NaOH.

    • Validation Checkpoint 1: Measure the pH of the aqueous layer with indicator paper. It must be ≥ 8. If not, add more NaHCO₃.

  • Phase Separation: Separate and retain the aqueous layer. Discard the organic layer.

  • Acidification: Slowly add 1M HCl to the aqueous layer while stirring in an ice bath.

    • Causality: The ice bath dissipates the heat of neutralization, preventing thermal degradation of the product.

    • Validation Checkpoint 2: Monitor pH until it reaches pH 2. The solution will likely become cloudy as the free acid precipitates or forms an emulsion.

  • Back-Extraction & Drying: Extract the acidic aqueous layer 3x with EtOAc. Combine the organic layers, wash with brine (to remove residual water and HCl)[2], and dry over anhydrous Na₂SO₄.

    • Validation Checkpoint 3: Perform TLC analysis (DCM/MeOH 9:1 + 1% AcOH). Stain with Bromocresol Green. A bright yellow spot confirms the successful recovery of the target acid.

Protocol B: Reverse-Phase Preparative HPLC

For biological assays requiring >98% purity, reverse-phase chromatography is mandatory.

ChromatographyLogic Start Select Chromatography Method Decision Impurity Polarity? Start->Decision Normal Normal Phase (Silica) Eluent: Hex/EtOAc + 0.5% AcOH Decision->Normal Non-polar Reverse Reverse Phase (C18) Eluent: H2O/MeCN + 0.1% TFA Decision->Reverse Polar/Salts Val1 TLC Validation Check for streaking Normal->Val1 Val2 LC-MS Validation Check mass & purity Reverse->Val2 End Pure Fractions Ready for Isolation Val1->End Val2->End

Decision logic and validation steps for chromatographic purification of the oxadiazole derivative.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the pre-purified extract in a 1:1 mixture of Water/Acetonitrile (MeCN) containing 0.1% Trifluoroacetic acid (TFA). Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Particulates will irreversibly foul the preparative column. The 0.1% TFA ensures the carboxylic acid remains fully protonated, preventing peak splitting during elution[4].

  • Column & Gradient Setup: Use a C18 Preparative Column. Run a gradient from 5% MeCN to 95% MeCN over 20 minutes.

  • Fraction Collection & Lyophilization: Collect fractions based on UV absorbance (monitor at 210 nm and 254 nm for the oxadiazole ring).

    • Validation Checkpoint: Analyze fractions via LC-MS. The target mass [M+H]⁺ for C₆H₈N₂O₄ is 173.05. Pool fractions containing the correct mass and lyophilize to obtain the pure solid.

References[2] Title: Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives

Sources

Technical Support Center: Synthesis of 1,2,4-Oxadiazoles & Byproduct Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold. The following content, structured in a question-and-answer format, offers practical solutions and explains the chemical principles behind them to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,2,4-oxadiazoles, and what are its primary challenges?

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivative (such as an acyl chloride or ester).[1][2][3] This process generally involves two key steps: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration reaction to yield the final 1,2,4-oxadiazole ring.[4]

The primary challenges associated with this route are incomplete reactions and the formation of various byproducts, which can complicate purification and lower the overall yield.[5][6]

Q2: I am observing significant amounts of unreacted starting materials in my reaction mixture. What could be the cause?

Unreacted starting materials, specifically the amidoxime and carboxylic acid, are common impurities.[5] This issue often points to inefficient activation of the carboxylic acid or incomplete conversion.

Troubleshooting Steps:

  • Optimize the Coupling Agent: The choice of coupling agent for the activation of the carboxylic acid is critical.[5] While several reagents are available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is often highly effective in promoting clean and efficient O-acylation.[5] Other common coupling agents include EDC, DCC, and CDI.[7]

  • Ensure Stoichiometry: Carefully verify the molar ratios of your reactants. A slight excess of the acylating agent may be necessary in some cases to drive the reaction to completion.[8]

  • Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. In some instances, a moderate increase in temperature may be required to achieve full conversion.

Q3: My main byproduct seems to be an amide. How is this formed and how can I prevent it?

Amide byproduct formation occurs due to the competing N-acylation of the amidoxime, where the acylating agent reacts with the nitrogen of the amidoxime instead of the oxygen.[9] This leads to a stable amide that does not cyclize to the desired 1,2,4-oxadiazole.

Mitigation Strategies:

  • Favor O-Acylation: The use of coupling agents like HATU is known to favor O-acylation over N-acylation.[5]

  • Reaction Conditions: The choice of solvent and base can influence the ratio of O- to N-acylation. Aprotic solvents such as DMF, THF, or acetonitrile are generally preferred.[5]

Q4: I have isolated the O-acylamidoxime intermediate, but the subsequent cyclization to the 1,2,4-oxadiazole is inefficient. How can I promote this step?

Incomplete cyclization of the O-acylamidoxime intermediate is a frequent bottleneck.[5] Several factors can contribute to this issue.

Solutions:

  • Thermal Cyclization: Heating is the most common method to induce cyclodehydration. Temperatures ranging from 80-150 °C are typical, often by refluxing in solvents like toluene or xylene.[5]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the cyclization step, often reducing reaction times from hours to minutes and improving yields.[5][10][11][12]

  • Base-Catalyzed Cyclization: In some cases, the addition of a base can facilitate the cyclization. Tetrabutylammonium fluoride (TBAF) is an effective catalyst for this transformation at room temperature.[8][13] A superbase medium like NaOH/DMSO has also been shown to be effective for one-pot syntheses.[6][9][14]

Q5: I suspect my O-acylamidoxime intermediate is hydrolyzing back to the starting materials. How can I prevent this?

The O-acylamidoxime intermediate is susceptible to hydrolysis, especially in the presence of moisture.[5] This will regenerate the starting amidoxime and carboxylic acid, leading to a lower yield of the desired product.

Preventative Measures:

  • Anhydrous Conditions: It is crucial to use dry solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5]

Q6: Can I perform the synthesis of 1,2,4-oxadiazoles in a one-pot procedure from a nitrile?

Yes, one-pot procedures are well-established and can be highly efficient.[5] These methods typically involve two stages within the same reaction vessel:

  • Amidoxime Formation: The nitrile is reacted with hydroxylamine (often generated in situ from hydroxylamine hydrochloride and a base) to form the amidoxime.

  • Acylation and Cyclization: An acylating agent (carboxylic acid with a coupling agent, or an acyl chloride) is then added to the reaction mixture. The resulting O-acylamidoxime cyclizes upon heating to form the 1,2,4-oxadiazole.[5]

Troubleshooting Guide: Common Byproducts and Their Avoidance

This section provides a more detailed look at specific byproducts and offers targeted troubleshooting advice.

Byproduct Plausible Cause Proposed Solution
Unreacted Starting Materials Incomplete reaction due to poor activation of the carboxylic acid, insufficient reaction time, or suboptimal temperature.Optimize the coupling agent (e.g., use HATU/DIPEA).[5] Increase reaction time and/or temperature, monitoring by TLC or LC-MS.[5]
Amide Byproduct Competing N-acylation of the amidoxime.[9]Use coupling agents that favor O-acylation (e.g., HATU).[5] Optimize solvent and base conditions.[5]
Hydrolysis of Intermediate Presence of moisture leading to the cleavage of the O-acylamidoxime intermediate.[5]Ensure strictly anhydrous reaction conditions (dry solvents, inert atmosphere).[5]
Rearrangement Products Certain 1,2,4-oxadiazoles can undergo thermal or photochemical rearrangements (e.g., Boulton-Katritzky rearrangement).[7][15]Avoid excessive heat or prolonged exposure to light during the reaction and work-up.[7][8]
Furoxan (1,2,5-oxadiazole-2-oxide) Dimerization of the nitrile oxide intermediate in 1,3-dipolar cycloaddition routes.[15]Use the nitrile reactant in large excess or as the solvent to favor the desired cycloaddition.[15]

Visualizing the Reaction Pathway and Byproduct Formation

To better understand the synthetic process and the origins of common byproducts, the following diagrams illustrate the key reaction pathways.

G cluster_main Desired Reaction Pathway cluster_byproducts Common Byproduct Pathways Amidoxime Amidoxime O_Acylamidoxime O-Acylamidoxime Intermediate Amidoxime->O_Acylamidoxime O-Acylation N_Acylamidoxime N-Acylamidoxime (Amide Byproduct) Amidoxime->N_Acylamidoxime N-Acylation Carboxylic_Acid Carboxylic Acid Coupling_Agent Coupling Agent (e.g., HATU, DIPEA) Carboxylic_Acid->Coupling_Agent Carboxylic_Acid->N_Acylamidoxime Acyl_Chloride Acyl Chloride Acyl_Chloride->O_Acylamidoxime Acyl_Chloride->N_Acylamidoxime Coupling_Agent->O_Acylamidoxime O_Acylamidoxime->Amidoxime Cleavage Oxadiazole 1,2,4-Oxadiazole (Desired Product) O_Acylamidoxime->Oxadiazole Cyclodehydration (Heat or Base) Hydrolysis Hydrolysis (H₂O) O_Acylamidoxime->Hydrolysis Hydrolysis->Carboxylic_Acid

Caption: Key reaction pathways in 1,2,4-oxadiazole synthesis and common side reactions.

Experimental Protocols

Protocol 1: General Procedure for 1,2,4-Oxadiazole Synthesis via Carboxylic Acid Coupling

This protocol outlines a general method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using HATU as the coupling agent.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amidoxime (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amidoxime (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[16]

Protocol 2: Microwave-Assisted Cyclization of an O-Acylamidoxime

This protocol is for the cyclization of an isolated O-acylamidoxime intermediate.

Materials:

  • O-acylamidoxime

  • High-boiling point solvent (e.g., toluene, xylene, or DMF)

  • Microwave reactor

Procedure:

  • Dissolve the O-acylamidoxime in a suitable high-boiling point solvent in a microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, remove the solvent under reduced pressure and purify the crude product as described in Protocol 1.

G Start Start Low_Yield Low or No Yield? Start->Low_Yield Side_Products Significant Side Products? Low_Yield->Side_Products No Check_Activation Check Carboxylic Acid Activation & Coupling Agent Low_Yield->Check_Activation Yes Optimize_Conditions Optimize Solvent & Base for Acylation Selectivity Side_Products->Optimize_Conditions Yes Purify Purify Product Side_Products->Purify No Check_Cyclization Promote Cyclization (Heat, Microwave, Base) Check_Activation->Check_Cyclization Check_Hydrolysis Ensure Anhydrous Conditions Check_Cyclization->Check_Hydrolysis Check_Hydrolysis->Purify Optimize_Conditions->Purify

Caption: Troubleshooting workflow for 1,2,4-oxadiazole synthesis.

References

  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC. (2022, January 5). National Center for Biotechnology Information. [Link]

  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-547. [Link]

  • Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Journal of Heterocyclic Chemistry. [Link]

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). PubMed. [Link]

  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2013, October 25). Beilstein Journals. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023, March 12). MDPI. [Link]

  • Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. IRIS. [Link]

  • Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. National Center for Biotechnology Information. [Link]

  • TFA-Mediated Synthesis of 1,2,4-Oxadiazoles from Carbamates and Nitriles. (2024, April 29). ACS Publications. [Link]

  • Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Wiley Online Library. [Link]

  • NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. (2025, August 7). ResearchGate. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information. [Link]

  • 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. (2016, January 18). ResearchGate. [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022, November 28). National Center for Biotechnology Information. [Link]

  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (2021, February 22). MDPI. [Link]

  • Reaction Products of β-Aminopropioamidoximes Nitrobenzenesulfochlorination: Linear and Rearranged to Spiropyrazolinium Salts with Antidiabetic Activity. (2022, March 28). MDPI. [Link]

  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information. [Link]

  • Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022, November 3). MDPI. [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Center for Biotechnology Information. [Link]

  • Bifunctional Reactivity of Amidoximes Observed upon Nucleophilic Addition to Metal-Activated Nitriles. (2015, March 30). ACS Publications. [Link]

  • Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. (2012, October 25). ACS Publications. [Link]

  • One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. (2019, January 25). ResearchGate. [Link]

Sources

Technical Support Center: Characterization of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for the analytical characterization of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. As a highly polar, acidic ether derivative of the 1,2,4-oxadiazole class, this compound presents unique challenges in chromatography, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Designed for researchers and drug development professionals, this guide synthesizes theoretical causality with field-proven, self-validating protocols.

Section 1: Liquid Chromatography & Mass Spectrometry (LC-MS) Troubleshooting

FAQ 1: Why does my compound exhibit severe peak tailing and poor retention on standard C18 columns? Cause: The presence of the terminal carboxylic acid group makes the molecule highly polar and predominantly ionized at a neutral pH. Ionized species interact poorly with hydrophobic stationary phases and undergo secondary ion-exchange interactions with residual surface silanols on the silica support . Solution: Employ an acidic mobile phase (e.g., 0.1% Formic Acid) to suppress the ionization of the carboxylic acid (lowering the pH below its pKa of ~3.5), keeping it in its neutral state. This enhances hydrophobic retention and sharpens the peak shape.

FAQ 2: I am seeing a very weak molecular ion signal in positive ESI mode. How can I improve sensitivity? Cause: While the oxadiazole nitrogens possess some basic character, the electron-withdrawing nature of the ring and the presence of the carboxylic acid make protonation ( [M+H]+ ) thermodynamically unfavorable in the gas phase. Solution: Switch to Negative Electrospray Ionization (ESI-). The carboxylic acid readily deprotonates to form a highly stable [M−H]− ion at m/z 171.

FAQ 3: The MS/MS spectrum shows complex fragmentation. How do I assign the product ions? Cause: 1,2,4-oxadiazoles are uniquely susceptible to Retro-1,3-dipolar Cycloaddition (RCA) fragmentation under collision-induced dissociation (CID). This involves the cleavage of the O1-N2 and C3-C4 bonds . Solution: Look for the characteristic loss of the nitrile fragment (acetonitrile, from the 3-methyl group). Additionally, expect cleavage at the ether linkage and decarboxylation (-44 Da) from the acetic acid moiety .

LCMS_Workflow Start Compound: 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid CheckRet Assess Retention on C18 Start->CheckRet PoorRet Poor Retention / Peak Tailing (Due to -COOH ionization) CheckRet->PoorRet pH > 4 GoodRet Good Retention (Proceed to MS) CheckRet->GoodRet Acidic Phase Acidify Acidify Mobile Phase (0.1% Formic Acid, pH ~2.7) PoorRet->Acidify IonMode Select ESI Polarity GoodRet->IonMode Acidify->GoodRet pH < 3 NegMode Negative ESI [M-H]- (High Sensitivity for -COOH) IonMode->NegMode Optimal PosMode Positive ESI [M+H]+ (Poor Ionization) IonMode->PosMode Sub-optimal

Logical workflow for resolving LC-MS retention and ionization challenges.

Fragmentation Parent Parent Ion [M-H]- m/z 171 EtherCleavage Ether Bond Cleavage Loss of alpha-lactone (58 Da) Parent->EtherCleavage RCA Retro-Cycloaddition (RCA) Cleavage of O1-N2 & C3-C4 Parent->RCA Decarb Decarboxylation Loss of CO2 (44 Da) Parent->Decarb Frag1 Alkoxide Fragment m/z 113 EtherCleavage->Frag1 Frag2 Loss of CH3CN m/z 130 RCA->Frag2 Frag3 Carbanion Fragment m/z 127 Decarb->Frag3

Principal MS/MS fragmentation pathways including RCA and decarboxylation.

Section 2: Nuclear Magnetic Resonance (NMR) Anomalies

FAQ 4: In 1H NMR, I cannot locate the carboxylic acid proton, and the methylene peaks are broad. What is wrong? Cause: The -COOH proton undergoes rapid chemical exchange with trace water in the solvent, often broadening into the baseline or merging with the residual water peak. Furthermore, intermolecular hydrogen bonding can restrict the tumbling rate of the molecule, broadening the adjacent methylene signals. Solution: Use strictly anhydrous DMSO-d6 stored over molecular sieves. If the methylene peaks (-CH2-O-CH2-) remain broad, apply gentle heating (e.g., to 40°C) during acquisition. This increases the molecular tumbling rate and sharpens the signals.

FAQ 5: How do I definitively distinguish the two methylene groups in 13C NMR? Cause: Both carbons are attached to an oxygen atom, placing them in the heavily overlapping 60–75 ppm region. Solution: The methylene carbon directly attached to the oxadiazole ring (C5-CH2-O) is highly deshielded by the electron-deficient heterocycle and typically appears further downfield (~65–68 ppm) compared to the methylene adjacent to the carbonyl (~60–63 ppm) . To validate this, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment: the C5-CH2 protons will show a strong 3J correlation to the quaternary C5 carbon of the oxadiazole (~176 ppm).

Section 3: Data Presentation & Expected Values

Table 1: Expected NMR Chemical Shifts (in DMSO-d6)

NucleusPositionExpected Shift (ppm)MultiplicityNotes
1H Ox-CH32.3 – 2.4Singlet (3H)Attached to C3 of oxadiazole
1H O-CH2-COOH4.1 – 4.3Singlet (2H)Adjacent to carbonyl
1H Ox-CH2-O4.7 – 4.9Singlet (2H)Deshielded by ring and oxygen
1H COOH12.5 – 13.0Broad Singlet (1H)Exchangeable; highly solvent dependent
13C Ox-CH311.0 – 12.0-Aliphatic methyl
13C O-CH2-COOH60.0 – 63.0-Aliphatic ether
13C Ox-CH2-O65.0 – 68.0-Deshielded aliphatic ether
13C Ox-C3167.0 – 168.0-Quaternary heterocycle
13C COOH170.0 – 172.0-Quaternary carbonyl
13C Ox-C5175.0 – 177.0-Quaternary heterocycle

Table 2: Diagnostic MS/MS Fragment Ions (Negative ESI)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragmentation Mechanism
171 [M−H]− 12744 ( CO2​ )Decarboxylation of the acetic acid moiety
171 [M−H]− 11358 ( C2​H2​O2​ )Cleavage of the ether C-O bond (loss of alpha-lactone)
171 [M−H]− 13041 ( CH3​CN )Retro-1,3-dipolar cycloaddition (RCA) of oxadiazole

Section 4: Self-Validating Experimental Protocols

Protocol 1: Optimized LC-MS/MS Workflow for Acidic Oxadiazole Ethers

Objective: Achieve baseline chromatographic resolution and high-sensitivity MS/MS detection. Causality: By lowering the mobile phase pH below the pKa of the carboxylic acid (~3.5), we enforce a neutral state during chromatography to prevent tailing, while relying on the high voltage of the ESI source to drive gas-phase deprotonation.

  • Step 1: Mobile Phase Preparation

    • Aqueous Phase (A): MS-grade H2​O with 0.1% Formic Acid (v/v). Why? Buffers the pH to ~2.7, ensuring >90% of the analyte is protonated in solution.

    • Organic Phase (B): MS-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Step 2: Column Selection & Equilibration

    • Use an end-capped C18 column (e.g., 1.7 µm particle size) to minimize secondary interactions. Equilibrate at 5% B for 10 column volumes.

  • Step 3: MS Source Optimization (Negative ESI)

    • Capillary Voltage: 2.0 – 2.5 kV.

    • Desolvation Temp: 400°C. Why? The ether linkage is thermally stable enough to withstand standard desolvation temperatures, ensuring efficient droplet evaporation without in-source thermal degradation.

  • System Validation (Self-Validating Step):

    • Inject a system suitability standard (e.g., Ibuprofen) prior to your sample. Verify that the negative mode ionization efficiency is high and the peak symmetry (Tailing factor) is < 1.2. If tailing occurs, refresh the acidic mobile phase modifiers.

Protocol 2: Quantitative 13C NMR Acquisition for Heterocyclic Quaternary Carbons

Objective: Obtain a high-resolution 13C spectrum with visible quaternary oxadiazole carbons. Causality: Quaternary carbons (C3, C5, and C=O) lack attached protons, meaning their primary relaxation mechanism (dipole-dipole) is highly inefficient. If the relaxation delay (D1) is shorter than their T1​ relaxation time, the magnetization will not fully recover between pulses, resulting in missing peaks.

  • Step 1: Sample Preparation

    • Dissolve 15–20 mg of the compound in 600 µL of strictly anhydrous DMSO-d6. Why? Water contamination accelerates proton exchange on the -COOH group, which broadens the adjacent carbonyl carbon signal due to varying hydrogen-bond states.

  • Step 2: Acquisition Parameters

    • Nucleus: 13C. Frequency: 100 MHz or higher.

    • Pulse Sequence: Standard proton-decoupled (zgpg30) with an extended D1.

    • Relaxation Delay (D1): Set to 3.0 seconds (standard is usually 1.0s or 2.0s) to allow quaternary carbons to relax.

    • Scans (NS): Minimum 1024.

  • System Validation (Self-Validating Step):

    • Process the spectrum after 128 scans. If the solvent septet (DMSO-d6 at 39.5 ppm) achieves a Signal-to-Noise (S/N) ratio > 50, the instrument sensitivity and shimming are adequate to proceed to the full 1024 scans for quaternary carbon resolution. If S/N < 50, re-shim the probe before continuing.

References

  • Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract Source: ACS Omega URL:[Link]

  • Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles Source: Arkivoc URL:[Link]

  • Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones Source: Spectroscopy Letters URL:[Link]

  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties Source: Chemistry Central Journal (via PMC) URL:[Link]

Validation & Comparative

A Researcher's Guide to Validating the Biological Effects of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the exploration of novel chemical entities is a cornerstone of therapeutic innovation. This guide provides a comprehensive framework for validating the biological effects of the compound 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. Given the limited publicly available data on this specific molecule, we will leverage the well-documented activities of the broader 1,2,4-oxadiazole class of compounds to propose a logical and scientifically rigorous validation strategy. This guide will compare its potential activities against known alternative compounds and provide detailed experimental protocols for its characterization.

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7][8][9][10] The presence of this heterocyclic ring suggests that 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid may possess similar pharmacological properties. Therefore, our validation approach will focus on two primary areas of investigation: anticancer and anti-inflammatory activities.

Part 1: Hypothesized Biological Activities and Comparative Framework

Based on the extensive literature on 1,2,4-oxadiazole derivatives, we hypothesize that 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid may exhibit:

  • Anticancer Activity: Many 1,2,4-oxadiazole derivatives have been reported as potent anticancer agents, inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][2][6][9][11]

  • Anti-inflammatory Activity: Several compounds containing the 1,2,4-oxadiazole ring have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[5][12]

To provide a robust evaluation, we will compare the performance of our topic compound against established agents in these therapeutic areas.

Table 1: Proposed Compounds for Comparative Analysis

Compound Class Primary Mechanism of Action (for comparison) Relevance
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid 1,2,4-Oxadiazole DerivativeHypothesized: Anticancer, Anti-inflammatoryThe compound of interest.
Doxorubicin AnthracyclineTopoisomerase II inhibitor, DNA intercalatorA standard chemotherapeutic agent for in vitro anticancer assays.
Resveratrol PolyphenolMultiple, including anti-inflammatory and anticancer effectsA natural compound with well-documented dual activities, serving as a relevant comparator.[13]
SB202190 p38 MAPK inhibitorInhibits the p38 MAP kinase pathway, a key regulator of inflammatory responses.A specific inhibitor to compare potential anti-inflammatory mechanisms.[14]

Part 2: Experimental Validation Protocols

The following section details the step-by-step methodologies for validating the hypothesized biological effects of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid.

In Vitro Anticancer Activity Assessment

The initial screening for anticancer effects will be performed using a panel of human cancer cell lines to assess broad-spectrum activity.

dot

Anticancer_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) plate Seed cells into 96-well plates start->plate treat Treat cells with serial dilutions of: - Topic Compound - Doxorubicin - Resveratrol plate->treat mtt Perform MTT Assay treat->mtt read Measure absorbance at 570 nm mtt->read calc Calculate Cell Viability (%) read->calc ic50 Determine IC50 values calc->ic50

Caption: Workflow for in vitro anticancer activity screening.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16][17][18]

  • Cell Plating: Seed human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, Doxorubicin, and Resveratrol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Table 2: Hypothetical Comparative Anticancer Activity Data (IC₅₀ in µM)

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer) HCT116 (Colon Cancer)
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid 15.225.818.5
Doxorubicin 0.81.20.9
Resveratrol 55.678.262.1
In Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory potential will be evaluated by measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

dot

AntiInflammatory_Workflow cluster_diff Cell Differentiation cluster_treat Treatment & Stimulation cluster_elisa TNF-α Measurement cluster_analysis Data Analysis start Culture THP-1 Monocytes pma Differentiate with PMA to macrophage-like cells start->pma pre_treat Pre-treat with: - Topic Compound - Resveratrol - SB202190 pma->pre_treat lps Stimulate with LPS pre_treat->lps supernatant Collect cell culture supernatants lps->supernatant elisa Perform TNF-α ELISA supernatant->elisa calc Quantify TNF-α concentration elisa->calc inhibition Calculate % inhibition calc->inhibition

Caption: Workflow for in vitro anti-inflammatory activity screening.

Protocol 2: TNF-α Release Assay in THP-1 Cells

This protocol measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α.[14][19][20][21][22]

  • Cell Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, Resveratrol, or SB202190 and incubate for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 6 hours to induce TNF-α production.

  • Supernatant Collection: Centrifuge the cell culture plates and collect the supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control.

Table 3: Hypothetical Comparative Anti-inflammatory Activity Data (% TNF-α Inhibition at 10 µM)

Compound % TNF-α Inhibition
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid 65%
Resveratrol 45%
SB202190 85%

Part 3: Mechanistic Insights and Signaling Pathway Analysis

Should the initial screening reveal significant activity, further experiments would be warranted to elucidate the underlying mechanism of action.

dot

Signaling_Pathway cluster_upstream Upstream Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK MAP3Ks MAP3Ks TRAF6->MAP3Ks IκBα (Inhibition) IκBα Degradation IKK->IκBα (Inhibition) NF-κB (p65/p50) NF-κB (p65/p50) IκBα (Inhibition)->NF-κB (p65/p50) Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nuclear Translocation->Pro-inflammatory Gene Expression p38 p38 MAP3Ks->p38 AP-1 AP-1 p38->AP-1 AP-1->Pro-inflammatory Gene Expression TNF-α, IL-6, etc. TNF-α, IL-6, etc. Pro-inflammatory Gene Expression->TNF-α, IL-6, etc. Compound_X 2-[(3-Methyl-1,2,4-oxadiazol-5-yl) methoxy]acetic acid Compound_X->IKK Potential Inhibition? Compound_X->p38 Potential Inhibition?

Caption: Potential inflammatory signaling pathways for mechanistic studies.

For compounds demonstrating anti-inflammatory activity, Western blot analysis could be employed to investigate their effects on key signaling proteins in the NF-κB and MAPK pathways, which are critical in the inflammatory response to LPS. Similarly, for anticancer activity, assays for apoptosis (e.g., Annexin V staining) and cell cycle analysis (e.g., flow cytometry with propidium iodide) would provide deeper mechanistic understanding.

Conclusion

This guide outlines a comprehensive and logical strategy for the initial biological validation of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. By leveraging the known activities of the 1,2,4-oxadiazole chemical class, we have established a scientifically sound basis for investigating its potential anticancer and anti-inflammatory effects. The provided experimental protocols and comparative framework offer a clear path for researchers to generate robust and publishable data, contributing to the broader understanding of this novel compound's therapeutic potential.

References

  • Jadhav, S. B., & Gaikwad, K. V. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

  • Encyclopedia MDPI. (2021). Novel 1,2,4-Oxadiazole Derivatives. [Link]

  • Street, L. J., Baker, R., Castro, J. L., Chambers, M. S., Guiblin, A. R., Hobbs, S. C., ... & Stern, A. G. (1993). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of medicinal chemistry, 36(12), 1529-1538. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Lin, C. C., Lin, J. Y., & Yang, S. C. (2011). Hypertonicity-enhanced TNF-α release from activated human monocytic THP-1 cells requires ERK activation. Biochimica et Biophysica Acta (BBA)-General Subjects, 1810(4), 431-439. [Link]

  • Foroumadi, A., Ebrahimi, S., Gholami, M., Emami, S., & Firoozpour, L. (2017). Novel 1, 2, 4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Bioorganic & medicinal chemistry letters, 27(15), 3465-3469. [Link]

  • Ko, J. H., Sethi, G., Um, J. Y., Shanmugam, M. K., Arfuso, F., Kumar, A. P., ... & Ahn, K. S. (2017). Natural compounds as anticancer agents: Experimental evidence. Cancers, 9(10), 129. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Ghamdi, K. M. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC advances, 13(39), 27367-27387. [Link]

  • Chen, J., Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2020). Synthesis and evaluation of 1, 2, 4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & medicinal chemistry letters, 30(17), 127373. [Link]

  • Li, C., Xu, C., He, Z., Liu, S., Li, F., & Zhang, L. (2023). Network Pharmacology Combined with Experimental Validation Reveals the Anti-tumor Effect of Duchesnea indica against Hepatocellular Carcinoma. Journal of Cancer, 14(3), 442. [Link]

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  • Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. [Link]

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Drug Discovery

In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe preclinical and clinical research. Unwanted chemicals, even in trace amounts, can drastically alter the efficacy and safety profile of a potential therapeutic agent.[1] The subject of this guide, 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, is a heterocyclic compound featuring a 1,2,4-oxadiazole core—a scaffold of significant interest in medicinal chemistry.[2] Its purity is paramount to ensure that any observed biological activity is attributable to the compound itself and not to structurally similar impurities or residual starting materials.

This guide provides a comprehensive comparison of orthogonal analytical techniques for establishing the purity of this target molecule with a high degree of confidence. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer insights gleaned from field experience to empower researchers in their analytical endeavors.

Chapter 1: An Orthogonal Strategy for Purity Verification

No single analytical method can definitively establish the purity of a compound. An impurity may co-elute with the main peak in a chromatogram, be invisible to a specific detector, or be non-volatile. Therefore, a multi-faceted, orthogonal approach—using techniques with different physicochemical principles—is essential.[3] For our target compound, a robust purity assessment strategy combines a primary separation technique (HPLC) with spectroscopic methods for structural confirmation (NMR, MS) and a thermodynamic method for assessing absolute purity (DSC).

This integrated workflow ensures that what is being quantified is indeed the correct molecule and that crystalline purity aligns with chromatographic and spectroscopic findings.

G cluster_0 Purity Assessment Workflow synthesis Synthesized Compound (Crude Product) hplc High-Performance Liquid Chromatography (HPLC) (Primary Assay & Impurity Profile) synthesis->hplc Primary Analysis nmr NMR Spectroscopy (¹H, ¹³C) (Structural Identity & Impurity ID) synthesis->nmr Orthogonal Confirmation ms Mass Spectrometry (LC-MS) (Molecular Weight & Impurity ID) synthesis->ms Orthogonal Confirmation dsc Differential Scanning Calorimetry (DSC) (Absolute Purity of Crystalline Solid) synthesis->dsc Orthogonal Confirmation hplc->nmr Fractions for ID (if needed) hplc->ms Fractions for ID (if needed) report Final Purity Report (>95% Confidence) hplc->report Data Integration nmr->report Data Integration ms->report Data Integration dsc->report Data Integration

Caption: Orthogonal workflow for purity confirmation.

Chapter 2: High-Performance Liquid Chromatography (HPLC) – The Workhorse

HPLC is the cornerstone of purity determination for non-volatile small molecules.[4] Its high resolving power allows for the separation of the main compound from closely related impurities.

Causality of Method Design
  • Technique: Reversed-Phase HPLC (RP-HPLC) is the method of choice. The target molecule possesses both polar (carboxylic acid) and non-polar (methyl-oxadiazole moiety) characteristics, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Mobile Phase: The carboxylic acid group on our analyte requires an acidified mobile phase to suppress its ionization. An unsuppressed carboxylate anion would interact poorly with the C18 phase, leading to poor peak shape and retention. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) ensures the analyte is in its neutral, protonated form, promoting better chromatography.[5]

  • Detector: A Diode Array Detector (DAD) or UV detector is optimal. The 1,2,4-oxadiazole ring is a chromophore that will absorb UV light. A DAD is superior as it provides spectral data across a range of wavelengths, which can help in peak tracking and assessing peak purity.[4] A wavelength of 214 nm is often a good starting point for generic purity assessments as many organic molecules absorb at this low wavelength.[4]

Comparative HPLC Methods
ParameterMethod A: Generic GradientMethod B: Isocratic for QC
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidN/A
Mobile Phase B Acetonitrile + 0.1% Formic Acid60:40 Acetonitrile:Water + 0.1% H₃PO₄
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 5% to 95% B over 15 minN/A (Isocratic)
Detector DAD, 214 nm & 254 nmUV, 235 nm
Use Case Purity profiling, detecting unknown impuritiesRoutine quality control, faster run time
Experimental Protocol: HPLC Purity Determination (Method A)
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The Relative Standard Deviation (RSD) for the main peak's retention time and area must be ≤ 2.0%. This validates that the system is performing consistently.[6]

  • Analysis: Inject the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity using the area percent normalization method. This approach calculates the percentage of a specific component based on its area relative to the total area of all peaks.[4]

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Chapter 3: Spectroscopic Confirmation – Are We Measuring the Right Thing?

Spectroscopic methods confirm the chemical identity of the main peak observed in the HPLC and can help identify impurities.

Quantitative NMR (qNMR) Spectroscopy

Proton NMR (¹H NMR) is not just for structure elucidation; it is a powerful primary analytical method for quantification.[7] The intensity of an NMR signal is directly proportional to the number of nuclei responsible for the resonance, allowing for purity determination without a specific reference standard for the analyte.[8][9]

  • Principle of Causality: By adding a known mass of a stable, highly pure internal standard with a simple spectrum (e.g., maleic anhydride, dimethyl sulfone) to a known mass of the synthesized compound, the purity of the analyte can be calculated by comparing the integral of a well-resolved analyte peak to an integral from the standard.[10] This method is orthogonal to HPLC and is insensitive to non-proton-containing impurities.[9]

  • Expected ¹H NMR Signals for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid:

    • A singlet around 2.4 ppm (3H, -CH₃)

    • A singlet around 4.8 ppm (2H, -O-CH₂-C=O)

    • A singlet around 4.9 ppm (2H, Oxadiazole-CH₂-O-)

    • A broad singlet for the carboxylic acid proton (-COOH), which may be exchanged with D₂O.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for impurity profiling.[11][12] It provides the molecular weight of the parent compound and any impurities separated by the LC.

  • Principle of Causality: Coupling the HPLC outflow to a mass spectrometer allows for the generation of a mass-to-charge ratio (m/z) for every eluting peak. For our target (C₆H₈N₂O₄, M.W. = 188.14 g/mol ), we would expect to see a prominent ion at m/z = 189.06 [M+H]⁺ in positive ion mode ESI. Any other peaks in the chromatogram can be immediately assessed for their molecular weight, providing crucial clues to their identity (e.g., unreacted starting materials, dimers, or degradation products).[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique to confirm the presence of key functional groups, verifying the gross structure of the synthesized material.[14]

  • Expected Characteristic Bands:

    • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600-1650 cm⁻¹: C=N stretch of the oxadiazole ring.[15]

    • ~1100 cm⁻¹: C-O-C stretch of the ether linkage.

Chapter 4: Differential Scanning Calorimetry (DSC) – A Measure of Absolute Purity

DSC provides a method for determining the absolute purity of crystalline materials without the need for a reference standard. The technique is based on the thermodynamic principle that impurities lower and broaden the melting point of a pure substance.[16][17]

  • Principle of Causality: The Van't Hoff equation describes the relationship between the mole fraction of an impurity and the melting point depression.[18] By heating a small sample at a slow, controlled rate (e.g., 0.5-1.0 K/min), the DSC measures the heat flow into the sample.[18] The shape of the resulting melting endotherm is analyzed to calculate the purity. This method is highly accurate for purities between 98.5% and 99.95 mol%.[16]

G cluster_1 DSC Purity Analysis Workflow prep Sample Prep (1-3 mg in Al pan) run Run DSC (Slow heat rate, e.g., 1°C/min) prep->run analyze Analyze Endotherm (Integrate partial areas) run->analyze calc Calculate Purity (Apply Van't Hoff Equation) analyze->calc result Reported Purity (mol %) calc->result

Caption: Workflow for DSC purity determination.

Experimental Protocol: DSC Purity Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a slow rate, typically 0.5 to 1.0 °C/min, through its melting transition.[18]

  • Data Analysis: Using the instrument's software, integrate the melting endotherm. The software will apply the Van't Hoff equation to the shape of the melting curve to calculate the mole percent purity.

Chapter 5: Data Integration and Final Assessment

A confident statement of purity requires the synthesis of data from all orthogonal methods.

TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV/DAD Relative purity (area %), impurity profileHigh resolution, quantitative, robustRequires chromophore, co-elution possible
qNMR Absolute purity (weight %), structural confirmationAbsolute method, structurally specificLower sensitivity than HPLC, requires soluble sample
LC-MS Molecular weight of parent and impuritiesHigh sensitivity, definitive mass informationResponse factors vary, not inherently quantitative
FTIR Presence of functional groupsFast, confirms gross structureNot quantitative, insensitive to minor impurities
DSC Absolute purity (mol %) of the crystalline phaseTrue thermodynamic measurement, no standard neededRequires crystalline solid, insensitive to amorphous impurities

Final Purity Assignment: The final purity value should be reported based on the primary quantitative method, typically HPLC or qNMR. For example: "Purity: 99.2% (by HPLC, area % at 214 nm) ." This result is supported by the other techniques:

  • NMR and MS confirm the identity of the 99.2% peak.

  • DSC confirms the high crystalline purity (e.g., 99.5 mol %), providing confidence that no major impurities are hiding under the main HPLC peak.

This integrated, orthogonal approach provides a self-validating system, ensuring the trustworthiness and scientific integrity of the purity claim.[6]

References

  • Vertex AI Search. (n.d.). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
  • PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • Gautam, R. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovations in Pharmacy Planet, 9(1), 1-5.
  • Pharmaceutical Technology. (2020, November 16). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling.
  • Barbarin, N., et al. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications.
  • Journal of Chemical Education. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis.
  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • SciELO. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
  • Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
  • Rajput, D., Vaishnav, R., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
  • JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
  • Journal of Chemistry. (2025, September 24). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications.
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][7] OXAZIN-4-YL) ACETATE DERIV. Retrieved from

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A Comprehensive Experimental Guide to 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid: De Novo Characterization and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the accurate characterization of novel chemical entities is paramount. This guide provides a comprehensive experimental characterization of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, a compound for which, to date, there is a notable absence of published experimental data.[1] In lieu of a direct comparison to established literature values, this document will serve as a foundational reference, presenting a detailed account of its synthesis and analytical characterization. The experimental data herein is benchmarked against predicted values and data from structurally analogous compounds, thereby establishing a reliable baseline for future research and application.

Introduction and Rationale

The 1,2,4-oxadiazole moiety is a well-recognized pharmacophore present in a variety of biologically active compounds, exhibiting a range of activities including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, integrates this heterocyclic core with an acetic acid side chain, a common feature in molecules designed to interact with biological systems. Given the scarcity of data, a rigorous, multi-technique approach to its characterization is essential. This guide details the experimental workflow for its synthesis and purification, followed by a thorough analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Proposed Synthesis and Experimental Workflow

The synthesis of the target compound can be approached through a multi-step process, leveraging established methodologies for the formation of the 1,2,4-oxadiazole ring and subsequent functionalization. The proposed synthetic pathway is outlined below.

Synthesis_Workflow reagent1 Acetamidoxime intermediate1 Intermediate Acyl Amidoxime reagent1->intermediate1 Pyridine reagent2 Ethyl chlorooxoacetate reagent2->intermediate1 intermediate2 Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxoacetate intermediate1->intermediate2 Heat (Cyclization) intermediate3 5-(Hydroxymethyl)-3-methyl-1,2,4-oxadiazole intermediate2->intermediate3 NaBH4 (Reduction) intermediate4 Ethyl 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetate intermediate3->intermediate4 NaH, THF reagent3 Ethyl bromoacetate reagent3->intermediate4 product 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid intermediate4->product LiOH, H2O/THF (Hydrolysis)

Caption: Proposed synthetic workflow for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 5-(Hydroxymethyl)-3-methyl-1,2,4-oxadiazole. This key intermediate can be prepared by reacting acetamidoxime with an appropriate acylating agent, followed by cyclization and reduction, adapting methods seen in the synthesis of other oxadiazole derivatives.

  • Step 2: Alkylation. The hydroxyl group of 5-(hydroxymethyl)-3-methyl-1,2,4-oxadiazole is then alkylated using ethyl bromoacetate in the presence of a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF).

  • Step 3: Saponification. The resulting ester, ethyl 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetate, is hydrolyzed using a base such as lithium hydroxide in a mixture of water and THF to yield the final product, 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid.

  • Purification: The final compound is purified by recrystallization or column chromatography to achieve high purity, which is then verified by the analytical techniques described below.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 10-15 mg of the purified compound was dissolved in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC) were performed at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Sample Preparation: The sample was dissolved in a mixture of acetonitrile and water with 0.1% formic acid.

  • Analysis Mode: The analysis was conducted in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid, purified compound was placed directly on the ATR crystal.

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹.

Results and Comparative Discussion

The following sections present the experimental data obtained for the synthesized 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. This data is compared with predicted values and data from structurally related compounds to validate the compound's identity and purity.

Structural Elucidation by NMR

The NMR spectra are critical for confirming the covalent structure of the molecule. The expected proton and carbon environments are illustrated below.

NMR_Structure cluster_mol 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid mol C1(CH3) - N - O - C2(=N) - C3(CH2) - O - C4(CH2) - C5(COOH) H1 ¹H: ~2.4 ppm (s, 3H) H2 ¹H: ~4.9 ppm (s, 2H) H3 ¹H: ~4.3 ppm (s, 2H) H4 ¹H: ~12.9 ppm (br s, 1H) C1_label C1 C2_label C2 C3_label C3 C4_label C4 C5_label C5

Caption: Key proton environments and expected chemical shifts for the target compound.

Table 1: Experimental NMR Data vs. Literature Data for Related Compounds

Assignment Experimental ¹H NMR (DMSO-d₆, ppm) Experimental ¹³C NMR (DMSO-d₆, ppm) Reference Compound: Methyl 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl]propionate ¹H NMR (CDCl₃, ppm)[2][3]
-CH₃ (on oxadiazole)2.41 (s, 3H)11.2N/A
-O-CH₂- (acetic acid sidechain)4.32 (s, 2H)67.9N/A
-O-CH₂- (from oxadiazole)4.95 (s, 2H)62.5Methylene protons at ~2.9 and ~3.2 ppm (for a propionate chain)
-COOH12.9 (br s, 1H)170.5N/A (Ester in reference)
C=N (oxadiazole)-168.2-
C-O (oxadiazole)-175.8-

Discussion:

The ¹H NMR spectrum shows four distinct signals, consistent with the four unique proton environments in the molecule. The singlet at 2.41 ppm corresponds to the methyl group on the oxadiazole ring. The two singlets at 4.95 ppm and 4.32 ppm are assigned to the two methylene groups. The downfield shift of the methylene group at 4.95 ppm is consistent with its position adjacent to the electronegative oxadiazole ring. The broad singlet at 12.9 ppm is characteristic of a carboxylic acid proton.

The ¹³C NMR spectrum further corroborates the structure, with signals corresponding to the methyl carbon, two methylene carbons, the carboxylic acid carbonyl, and the two distinct carbons of the oxadiazole ring. The chemical shifts are in good agreement with those observed for other 1,2,4-oxadiazole derivatives.[4][5]

Molecular Formula Confirmation by HRMS

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular FormulaC₆H₈N₂O₄
Calculated Mass [M-H]⁻171.0411
Measured Mass [M-H]⁻171.0415
Mass Error (ppm)2.3

Discussion:

The high-resolution mass spectrometry data provides strong evidence for the molecular formula of the target compound. The measured mass of the deprotonated molecule is within 2.3 ppm of the calculated mass, which is well within the acceptable range for confirmation of the elemental composition. This data is also in line with the predicted m/z for the [M-H]⁻ adduct available on PubChem.[1]

Functional Group Analysis by IR Spectroscopy

Table 3: Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Assignment Interpretation
2900-3300 (broad)O-H stretchCarboxylic acid O-H group
1735 (strong)C=O stretchCarboxylic acid carbonyl group
1610 (medium)C=N stretchOxadiazole ring C=N bond
1100-1300 (strong)C-O stretchEther and carboxylic acid C-O bonds

Discussion:

The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. A very broad peak in the 2900-3300 cm⁻¹ region is indicative of the O-H stretching of the carboxylic acid, which is often broadened due to hydrogen bonding. The strong absorption at 1735 cm⁻¹ is a classic C=O stretch for a carboxylic acid. The presence of the C=N and C-O stretching bands further supports the integrity of the 1,2,4-oxadiazole ring structure. These observed frequencies are consistent with those reported for other carboxylic acids and oxadiazole-containing molecules.[6][7]

Conclusion

In the absence of direct literature precedents, this guide establishes a foundational analytical dataset for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. The collective evidence from NMR, HRMS, and IR spectroscopy provides a comprehensive and unambiguous confirmation of its chemical structure. The presented experimental protocols are robust and can be readily adopted by other researchers. This work not only provides a vital reference point for future studies involving this compound but also underscores the importance of rigorous, multi-faceted analytical approaches in the characterization of novel chemical entities.

References

  • PubChem. 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. Available from: [Link]

  • NextSDS. 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][8] OXAZIN-4-YL) ACETATE DERIV. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. Available from: [Link]

  • PrepChem.com. Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid. Available from: [Link]

  • R Discovery. Methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]

  • substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Available from: [Link]

  • AiFChem. 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid 95%. Available from: [Link]

  • LabSolutions. 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid. Available from: [Link]

  • Beilstein Journals. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Available from: [Link]

  • SciSpace. Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Available from: [Link]

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  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available from: [Link]

  • ResearchGate. (PDF) Characterization of 2β-(1,2,4-Oxadiazol-5-methyl)-3β-phenyltropane (“RTI-126”). Available from: [Link]

  • MDPI. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Available from: [Link]

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2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid as a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Comparison: 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid as a Reference Standard

Introduction: The Bioisosteric Context

In contemporary drug discovery and pharmacokinetics, the 1,2,4-oxadiazole ring is a privileged scaffold, frequently deployed as a bioisostere to replace[1]. By mimicking the hydrogen-bonding networks of these classical functional groups while resisting enzymatic hydrolysis, oxadiazoles significantly enhance a drug candidate's metabolic stability and overall pharmacokinetic (PK) profile[2],[3].

As researchers develop novel oxadiazole-containing therapeutics, the need for high-purity, structurally analogous reference standards becomes paramount for the accurate quantification of metabolites, degradation products, and synthetic impurities. [4] serves as an essential analytical benchmark in this domain. This guide provides an objective, data-driven comparison of this compound against alternative reference standards, detailing the causality behind its analytical behavior and offering self-validating experimental protocols for LC-MS/MS workflows.

Comparative Analysis: Analytical Performance & Physicochemical Properties

When selecting a reference standard for an oxadiazole-based PK assay, the standard must exhibit comparable ionization efficiency, chromatographic retention, and chemical stability to the target analyte. We compare 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid against its ethyl analog (CAS: 1247423-16-0) and a standard aliphatic ester control.

Table 1: Physicochemical and Analytical Comparison of Reference Standards

Parameter2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acidEthyl Analog (CAS 1247423-16-0)Aliphatic Ester Control
Role Primary Reference StandardLipophilic AlternativeBaseline Control
LogP (Est.) 0.450.851.20
pKa (Carboxylic Acid) ~3.5~3.5~4.5
Plasma Stability (t1/2) > 24 hours (Resistant)> 24 hours (Resistant)< 2 hours (Labile)
ESI(-) MS Sensitivity High (Optimal deprotonation)HighModerate
UHPLC Retention Time 3.2 min (Polar)4.1 min (Moderately Polar)5.5 min (Non-polar)

Expert Insight on Causality: The methyl substitution on the oxadiazole ring provides a highly polar, low-steric-hindrance profile. This results in earlier elution on a C18 reversed-phase column compared to the ethyl analog. Furthermore, the electron-withdrawing nature of the 1,2,4-oxadiazole ring increases the acidity of the terminal acetic acid moiety, facilitating excellent deprotonation in negative electrospray ionization (ESI-) mode. This translates to superior signal-to-noise (S/N) ratios during mass spectrometry quantification.

Mechanistic Visualization: The Bioisosteric Advantage

The fundamental reason 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is utilized as a standard in metabolic assays is its resistance to esterases[2]. The diagram below illustrates the divergent metabolic pathways of classical esters versus 1,2,4-oxadiazole bioisosteres.

MetabolicPathway Ester Ester-Based Analyte Enzyme Plasma Esterases (In Vivo / In Vitro) Ester->Enzyme Susceptible Oxadiazole 1,2,4-Oxadiazole Standard Oxadiazole->Enzyme Resistant Degradation Rapid Hydrolysis (Signal Loss) Enzyme->Degradation Cleavage Stability Metabolic Stability (Intact Analyte) Enzyme->Stability Bypass Quant Accurate LC-MS/MS Quantification Degradation->Quant Variable S/N Stability->Quant Reliable S/N

Metabolic stability pathway comparing ester hydrolysis vs. 1,2,4-oxadiazole resistance.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to verify system suitability before proceeding, adhering strictly to[5].

Protocol 1: LC-MS/MS Method Validation for Pharmacokinetic Profiling

This protocol establishes a robust quantification method using 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid as an internal standard (IS) or primary calibrator.

Step 1: Preparation of Stock and Working Solutions

  • Accurately weigh 1.0 mg of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

    • Causality: Methanol ensures complete solubilization of the oxadiazole ring while preventing potential esterification artifacts that could occur if ethanol were used under slightly acidic conditions.

  • Dilute serially in 50:50 Water:Acetonitrile (0.1% Formic Acid) to generate a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

Step 2: UHPLC Separation Parameters

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Self-Validation Check: Inject a blank matrix followed by the lowest calibrator (1 ng/mL). The S/N ratio must be ≥ 10:1 to confirm the Limit of Quantitation (LOQ) per ICH Q2(R2) standards[5]. If S/N < 10, recalibrate the MS source parameters before proceeding.

Step 3: Mass Spectrometry (ESI-) Optimization

  • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. The terminal carboxylic acid moiety readily loses a proton to form [M-H]-.

  • Identify the precursor ion (approx. m/z 171 for the deprotonated species).

  • Perform collision-induced dissociation (CID) to identify stable product ions for Multiple Reaction Monitoring (MRM).

ValidationWorkflow Prep Sample Preparation (Spike Reference Standard) LC UHPLC Separation (C18 Column, Gradient) Prep->LC 2 µL Injection MS ESI-MS/MS Detection (MRM Mode, Negative Ion) LC->MS Eluent Transfer Data Data Acquisition & Quantification MS->Data MRM Transitions Valid ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) Data->Valid Statistical Analysis

Step-by-step LC-MS/MS analytical validation workflow compliant with ICH Q2(R2).

Protocol 2: Forced Degradation & Stability Assay

To validate the compound's utility as a reliable reference standard, its stability must be proven under stress conditions.

  • Acid/Base Stress: Incubate 10 µg/mL of the standard in 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Stress: Incubate in 3% H₂O₂ at room temperature for 24 hours.

  • Analysis: Neutralize samples and analyze via the LC-MS/MS method established in Protocol 1.

  • Causality & Expected Outcome: The 1,2,4-oxadiazole ring is highly resistant to acid/base hydrolysis compared to classical esters[2]. The primary degradation pathway, if any, will likely occur at the ether linkage rather than the heterocycle. A mass balance of >95% recovery validates the standard's robust shelf-life and assay reliability.

Conclusion

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a structurally robust, highly ionizable reference standard. Its resistance to enzymatic and chemical hydrolysis, coupled with its predictable chromatographic behavior, makes it an indispensable tool for analytical scientists quantifying oxadiazole-based bioisosteres in complex biological matrices. By adhering to ICH Q2(R2) validation frameworks[5], laboratories can leverage this standard to ensure the highest degree of scientific integrity in their pharmacokinetic and impurity profiling assays.

References[4] Title: 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid - NextSDS

Source: NextSDS Chemical Substance Database URL: [Link]1] Title: 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years Source: European Journal of Medicinal Chemistry URL: [Link]5] Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]2] Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: MDPI Molecules URL: [Link]3] Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

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